Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62433. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTXQJAHRCGJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193259 | |
| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
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Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4027-57-0 | |
| Record name | 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4027-57-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62433 | |
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| Record name | 4027-57-0 | |
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| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
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| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.548 | |
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| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic compound, is a significant building block in the landscape of medicinal chemistry and drug discovery. Its pyrazole (B372694) core is a privileged scaffold found in numerous pharmaceuticals, valued for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its role in the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound (CAS Number: 4027-57-0 ) are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 4027-57-0 | [1][2][3] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 154.17 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3(5)-Methyl-5(3)-ethoxycarbonylpyrazole, 3-Ethoxycarbonyl-5-methylpyrazole | [2][3] |
| Appearance | White solid | [5] |
| Melting Point | 80-84 °C | [4] |
| Boiling Point | 299.1±20.0 °C (Predicted) | |
| Density | 1.171±0.06 g/cm³ (Predicted) | |
| LogP | 0.733 | [6] |
| InChI Key | BOTXQJAHRCGJEG-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CCOC(=O)C1=NNC(=C1)C | [1] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
-
¹H NMR (CDCl₃, 250 MHz): δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H).[5]
-
Mass Spectrometry (EI-MS): m/z = 155 [M+1]⁺.[5]
-
Infrared (IR) and other spectroscopic data are available through public databases such as the NIST WebBook.[2][3][7]
Experimental Protocols: Synthesis
The most common and efficient method for synthesizing this compound is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648).[8] Below are two detailed protocols.
Protocol 1: High-Yield Synthesis in Ethanol (B145695)/Acetic Acid
This protocol describes a 15-hour reaction at room temperature, providing a good yield of the final product.[8]
Materials:
-
Ethyl 2,4-dioxovalerate (Ethyl 2,4-dioxopentanoate) (11.67 g, 73.79 mmol)
-
Hydrazine monohydrate (5.4 mL, 110.68 mmol)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of Ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of 100 mL of ethanol and 1 mL of glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Pour the reaction mixture into 50 mL of water and add 5 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield this compound as a white solid (8.41 g, 74% yield). The product can be used for subsequent reactions without further purification.[5]
Protocol 2: Rapid, High-Yield Synthesis in Ethanol
This protocol offers a faster, high-yield synthesis in ethanol.[8]
Materials:
-
Ethyl 2,4-dioxopentanoate (20 g, 126 mmol, 18 mL)
-
Hydrazine hydrate (B1144303) (6.96 g, 139 mmol, 6.76 mL)
-
Ethanol (400 mL)
Procedure:
-
Dissolve Ethyl 2,4-dioxopentanoate (20 g, 126 mmol) in 400 mL of ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrazine hydrate (6.96 g, 139 mmol) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Concentrate the mixture to yield this compound (19 g, 97% yield).[5]
Visualizations
Knorr Pyrazole Synthesis Workflow
Caption: Experimental workflow for the Knorr synthesis of this compound.
Role in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole scaffold is a cornerstone in medicinal chemistry, with many approved drugs featuring this moiety.[8]
Anti-inflammatory and Analgesic Agents
Pyrazole derivatives have a well-established history as anti-inflammatory and analgesic agents.[9] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which are key enzymes in the inflammatory cascade responsible for the production of prostaglandins (B1171923) and leukotrienes.[9] While specific studies on the anti-inflammatory mechanism of this compound are not extensively detailed, it serves as a precursor for compounds that are evaluated for these properties.[10]
General Signaling Pathway for Pyrazole-based Anti-inflammatory Agents
Caption: Inhibition of inflammatory pathways by pyrazole derivatives.
Antimicrobial Agents
Derivatives of this compound have also been investigated for their potential as antimicrobial agents. These compounds are synthesized and screened against various strains of bacteria and fungi to determine their efficacy.
Logical Flow of Pyrazole-based Drug Discovery
Caption: Logical flow of pyrazole-based drug discovery and development.
Conclusion
This compound is a valuable and versatile molecule in the field of medicinal chemistry. Its straightforward synthesis and the established biological significance of the pyrazole core make it an important starting material for the development of new therapeutic agents. This guide provides researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their research endeavors. The continued exploration of derivatives of this compound holds promise for the discovery of novel drugs with improved efficacy and safety profiles.
References
- 1. This compound | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 3. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 4. Ethyl 3-methylpyrazole-5-carboxylate 98 4027-57-0 [sigmaaldrich.com]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Ethyl 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Introduction: Pyrazole (B372694) and its derivatives represent a critical class of five-membered heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2] These scaffolds are associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS: 4027-57-0) is a key chemical intermediate, serving as a versatile building block for the synthesis of more complex and biologically active molecules.[1][5] This technical guide provides an in-depth overview of its chemical properties, established synthesis protocols, and its role in the landscape of pharmaceutical research and development.
Chemical Identity and Properties
This compound is a stable organic compound, typically appearing as a white solid.[6][7] Its fundamental chemical and physical properties are summarized below, providing essential data for researchers in its handling and application.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[8][9] |
| CAS Number | 4027-57-0[6][8][9] |
| Molecular Formula | C₇H₁₀N₂O₂[6][8][9] |
| Molecular Weight | 154.17 g/mol [8] |
| Synonyms | Ethyl 3-methyl-1H-pyrazole-5-carboxylate, 3-Ethoxycarbonyl-5-methylpyrazole[6][7][9] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
|---|---|
| Appearance | White Solid[6][7] |
| Melting Point | 80-84 °C[7][10] |
| ¹H NMR (CDCl₃, 250 MHz) | δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H)[6] |
| EI-MS (m/z) | 155 [M+1]⁺[6] |
Synthesis via Knorr Pyrazole Condensation
The most efficient and widely adopted method for synthesizing this compound is the Knorr pyrazole synthesis. This classic condensation reaction involves a 1,3-dicarbonyl compound, in this case, Ethyl 2,4-dioxopentanoate, and a hydrazine (B178648) source, typically hydrazine monohydrate.[1] This method is valued for its straightforward procedure and consistently high yields.
Experimental Protocols
Two primary protocols have been established, offering flexibility in reaction conditions while maintaining high product yields.
Protocol 1: Room Temperature Synthesis in Ethanol (B145695)/Acetic Acid This method involves a 15-hour reaction at ambient temperature, providing a good yield.
-
Materials:
-
Ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol)
-
Hydrazine monohydrate (5.4 mL, 110.68 mmol)
-
Ethanol (EtOH) / Glacial Acetic Acid (AcOH) mixture (100:1 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Hydrazine monohydrate is added dropwise to a solution of Ethyl 2,4-dioxovalerate in the EtOH/AcOH mixture at 0 °C.[6]
-
The reaction mixture is stirred at room temperature for 15 hours.[6][7]
-
The mixture is then poured into water, treated with a saturated NaHCO₃ solution, and extracted three times with EtOAc.[6][7]
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the final product.[6][7]
-
Protocol 2: Rapid, High-Yield Synthesis in Ethanol This protocol offers a much faster reaction time with an even higher yield.[6]
-
Materials:
-
Ethyl 2,4-dioxopentanoate (20 g, 126 mmol)
-
Hydrazine hydrate (B1144303) (6.96 g, 139 mmol)
-
Ethanol (EtOH) (400 mL)
-
-
Procedure:
Table 3: Comparison of Synthesis Protocols
| Parameter | Protocol 1 | Protocol 2 |
|---|---|---|
| Starting Material | Ethyl 2,4-dioxovalerate | Ethyl 2,4-dioxopentanoate |
| Solvent System | Ethanol / Acetic Acid[1] | Ethanol[6] |
| Reaction Temperature | Room Temperature[1] | 0 °C[6] |
| Reaction Time | 15 hours | 1 hour[6] |
| Yield | 74%[6][7] | 97%[6] |
Applications in Drug Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs. This compound serves as a foundational intermediate for creating extensive libraries of pyrazole derivatives. Through chemical modifications, researchers can synthesize novel compounds and screen them for various biological activities. For instance, derivatives of this pyrazole have been synthesized and evaluated as potent anti-inflammatory agents.[3][4] The general workflow from a core intermediate to a potential drug candidate highlights its importance in the discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]
- 8. This compound | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 10. Ethyl 3-methyl-1H-pyrazole-5-carboxylate CAS#: 4027-57-0 [m.chemicalbook.com]
Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate from hydrazine
An In-depth Technical Guide to the Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate from Hydrazine (B178648)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial building block in pharmaceutical research and development. Pyrazoles are a class of heterocyclic compounds that form the core scaffold of numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The primary and most efficient method for synthesizing this compound is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][3]
The synthesis of this compound is achieved through the reaction of Ethyl 2,4-dioxopentanoate with hydrazine monohydrate. This guide details two effective protocols, offering flexibility in reaction conditions while consistently delivering high yields of the target compound.
Core Synthesis Reaction
The fundamental reaction involves the cyclocondensation of Ethyl 2,4-dioxopentanoate with hydrazine. The reaction proceeds by an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.
Caption: Overall reaction for the synthesis of this compound.
Quantitative Data Summary
Two primary protocols for the synthesis of this compound have been identified, providing flexibility in terms of reaction time and temperature while both achieving high yields. The key quantitative parameters for each protocol are summarized below for direct comparison.[1][4]
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Ethyl 2,4-dioxopentanoate | Ethyl 2,4-dioxopentanoate |
| Reagent | Hydrazine monohydrate | Hydrazine monohydrate |
| Solvent | Ethanol (B145695) / Glacial Acetic Acid | Ethanol |
| Temperature | 0 °C to Room Temperature | 0 °C |
| Reaction Time | 15 hours | 1 hour |
| Yield | 74% | 97% |
Experimental Protocols
The following sections provide detailed methodologies for the two key synthesis protocols.
Protocol 1: High-Yield Synthesis in Ethanol/Acetic Acid
This protocol describes a 15-hour reaction at room temperature, which provides a good yield of the desired pyrazole.[4]
Materials:
-
Ethyl 2,4-dioxovalerate (Ethyl 2,4-dioxopentanoate) (11.67 g, 73.79 mmol)
-
Hydrazine monohydrate (5.4 mL, 110.68 mmol)
-
Ethanol (EtOH) (100 mL)
-
Glacial Acetic Acid (AcOH) (1 mL)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of Ethyl 2,4-dioxovalerate in a mixture of 100 mL of ethanol and 1 mL of glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine monohydrate dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Pour the reaction mixture into 50 mL of water and add 5 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford this compound as a white solid (8.41 g, 74% yield).[4]
Protocol 2: Rapid, High-Yield Synthesis in Ethanol
This protocol outlines a rapid, 1-hour reaction at 0 °C that results in an excellent yield.[4]
Materials:
-
Ethyl 2,4-dioxopentanoate (20 g, 126 mmol)
-
Hydrazine hydrate (B1144303) (6.96 g, 139 mmol)
-
Ethanol (EtOH) (400 mL)
Procedure:
-
Prepare a solution of Ethyl 2,4-dioxopentanoate and hydrazine hydrate in 400 mL of ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Concentrate the mixture to yield this compound (19 g, 97% yield).[4]
Visualizations
Knorr Pyrazole Synthesis Workflow
The following diagram illustrates the general experimental workflow for the Knorr synthesis of this compound.
Caption: Experimental workflow for the Knorr synthesis of this compound.
Logical Flow of Pyrazole-Based Drug Discovery
This diagram illustrates the logical progression from the synthesis of a key pyrazole intermediate to its application in the drug discovery pipeline.
Caption: Logical flow of pyrazole-based drug discovery and development.
References
Spectroscopic Profile of Ethyl 5-methyl-1H-pyrazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS No: 4027-57-0), a valuable heterocyclic building block in medicinal chemistry and drug discovery. The following sections detail its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic properties, along with standardized experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₀N₂O₂
-
Molecular Weight: 154.17 g/mol [1]
-
Canonical SMILES: CCOC(=O)C1=NNC(=C1)C[1]
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Mass Spectrometry
The electron ionization mass spectrum of the title compound is characterized by its molecular ion peak and several major fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 154 | ~60 | [M]⁺ (Molecular Ion) |
| 126 | ~45 | [M - C₂H₄]⁺ |
| 109 | ~100 | [M - OC₂H₅]⁺ |
| 81 | ~30 | |
| 54 | ~35 |
Data sourced from NIST Mass Spectrometry Data Center.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum reveals characteristic absorption bands corresponding to the principal functional groups in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500 | Medium, Broad | N-H Stretch |
| ~3150 | Medium | C-H Stretch (aromatic) |
| ~2990 | Medium | C-H Stretch (aliphatic) |
| ~1730 | Strong | C=O Stretch (ester) |
| ~1570 | Medium | C=N Stretch (pyrazole ring) |
| ~1250 | Strong | C-O Stretch (ester) |
Data sourced from the NIST/EPA Gas-Phase Infrared Database.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Resonances:
-
A broad singlet for the N-H proton of the pyrazole (B372694) ring.
-
A singlet for the C-H proton of the pyrazole ring.
-
A quartet for the -CH₂- protons of the ethyl group.
-
A singlet for the -CH₃ protons attached to the pyrazole ring.
-
A triplet for the -CH₃ protons of the ethyl group.
Expected ¹³C NMR Resonances:
-
A resonance for the carbonyl carbon of the ester.
-
Resonances for the quaternary and C-H carbons of the pyrazole ring.
-
A resonance for the -CH₂- carbon of the ethyl group.
-
A resonance for the -CH₃ carbon attached to the pyrazole ring.
-
A resonance for the -CH₃ carbon of the ethyl group.
A ¹³C NMR spectrum is noted as being available from Wiley-VCH GmbH, but the specific chemical shift data is not provided in the publicly accessible PubChem database.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
Typical parameters for ¹H NMR include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
-
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions, and plot the relative abundance of each ion as a function of its m/z value to generate the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic characterization of a synthesized compound.
References
Solubility Profile of Ethyl 5-methyl-1H-pyrazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Data
Based on the general characteristics of pyrazole (B372694) derivatives, the expected solubility of Ethyl 5-methyl-1H-pyrazole-3-carboxylate in different classes of solvents is summarized below. It is generally observed that pyrazole derivatives exhibit higher solubility in organic solvents compared to aqueous solutions.[1][2]
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | Acetone, Acetonitrile (B52724), DMF, DMSO | Good to High | These solvents are often excellent choices for dissolving pyrazole derivatives for reactions and analysis.[2] |
| Polar Protic | Ethanol, Methanol (B129727), Water | Moderate to Low | Ethanol and methanol are commonly used as solvents.[2] Water solubility is generally limited for many pyrazole derivatives.[2] |
| Non-Polar | Toluene, Hexane, Dichloromethane (CH2Cl2) | Low to Moderate | Solubility in non-polar solvents is highly dependent on the specific substituents of the pyrazole derivative.[2] |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3][4] This protocol outlines the steps to determine the solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][5]
-
Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge the vial.
-
Sample Collection: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.[2] A reverse-phase HPLC method with a mobile phase of acetonitrile and water is often suitable for such compounds.[6]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.
Visualizing Key Processes
To further aid in the understanding of the experimental and synthetic workflows relevant to this compound, the following diagrams have been generated.
References
An In-depth Technical Guide to the Tautomerism of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomerism of ethyl 5-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Prototropic tautomerism in pyrazoles significantly influences their physicochemical properties, reactivity, and biological activity, making a thorough understanding of this phenomenon critical for drug design and development. This document details the structural aspects of the tautomeric forms, the equilibrium between them in different environments, and the experimental and computational methodologies used for their characterization.
Introduction to Pyrazole (B372694) Tautomerism
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is their ability to exist as two distinct tautomeric forms through the migration of a proton between the two ring nitrogen atoms. This phenomenon, known as annular prototropic tautomerism, results in a dynamic equilibrium between the two forms. The position of this equilibrium is influenced by several factors, including the nature and position of substituents on the pyrazole ring, the solvent, temperature, and concentration.[1]
For an asymmetrically substituted pyrazole such as this compound, two tautomers can exist: This compound (Tautomer A) and ethyl 3-methyl-1H-pyrazole-5-carboxylate (Tautomer B) .
The electronic properties of the substituents play a crucial role in determining the predominant tautomer. Generally, electron-donating groups (EDGs) tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent, while electron-withdrawing groups (EWGs) favor the tautomer with the proton on the nitrogen adjacent to the substituent.[2] In the case of this compound, the methyl group at position 5 is an electron-donating group, while the ethyl carboxylate group at position 3 is an electron-withdrawing group. This electronic push-pull effect influences the proton affinity of the two nitrogen atoms and thus the position of the tautomeric equilibrium.
Tautomeric Forms of this compound
The two principal tautomers of this compound are depicted below:
References
A Technical Guide to Ethyl 5-methyl-1H-pyrazole-3-carboxylate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, commercial availability, synthesis protocols, and potential biological activities, offering a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction
This compound (CAS No. 4027-57-0) is a pyrazole (B372694) derivative that serves as a key building block in the synthesis of a wide range of biologically active molecules.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide focuses on the practical aspects of utilizing this compound in a research setting.
Commercial Availability and Supplier Specifications
A variety of chemical suppliers offer this compound for research purposes. The purity and available quantities can vary between suppliers. Below is a comparative table summarizing the product specifications from several prominent vendors.
| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| MedchemExpress | HY-34027 | >98% | C₇H₁₀N₂O₂ | 154.17 | 4027-57-0 |
| Sigma-Aldrich | CDS001454 | ≥97% | C₇H₁₀N₂O₂ | 154.17 | 4027-57-0 |
| Thermo Fisher Scientific | AC447790050 | 97% | C₇H₁₀N₂O₂ | 154.17 | 4027-57-0 |
| Key Organics | KF-3578 | >97% | C₇H₁₀N₂O₂ | 154.17 | 4027-57-0 |
| Combi-Blocks | QC-7731 | >97% | C₇H₁₀N₂O₂ | 154.17 | 4027-57-0 |
| BLD Pharm | BD138864 | 97% | C₇H₁₀N₂O₂ | 154.17 | 4027-57-0 |
Synthesis and Experimental Protocols
This compound and its derivatives are commonly synthesized through the condensation of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. The following section details a general protocol for its synthesis and subsequent functionalization.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for pyrazole synthesis.
Materials:
-
Ethyl acetoacetate (B1235776)
-
Hydrazine hydrate (B1144303)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Potential Biological Activities and Signaling Pathways
While research on the specific biological activities of this compound is ongoing, the broader class of pyrazole-containing compounds has been extensively studied, particularly as inhibitors of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Many pyrazole-based inhibitors target key signaling pathways that regulate cell proliferation, survival, and inflammation. These include the JAK-STAT, EGFR/VEGFR, and PI3K/AKT/mTOR pathways. The ability of the pyrazole scaffold to be readily functionalized allows for the development of potent and selective inhibitors against specific kinases within these pathways.
Although the direct interaction of this compound with a specific signaling pathway has not been extensively documented, its structural similarity to known kinase inhibitors suggests it as a valuable starting point for the design of novel therapeutics. Further derivatization and screening are necessary to elucidate its precise mechanism of action.
Experimental Protocols for Activity Screening
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This in vivo protocol can be used to evaluate the anti-inflammatory potential of compounds derived from this compound.[3]
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Group the animals and administer the test compound, vehicle (control), or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. Its accessibility from multiple commercial suppliers and the well-established chemistry of the pyrazole ring system make it an attractive scaffold for drug discovery programs. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, functionalize, and evaluate the biological activity of derivatives of this promising compound. Further investigation into its specific molecular targets and signaling pathway interactions will be crucial in unlocking its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the N1-Position Derivatization of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of Ethyl 5-methyl-1H-pyrazole-3-carboxylate at the N1 position, a critical step in the synthesis of novel compounds for drug discovery and development. Pyrazole (B372694) derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects. The protocols outlined below describe standard laboratory procedures for N-alkylation and N-arylation, and the accompanying data provides expected outcomes for a range of derivatives.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry. Substitution at the N1 position of the pyrazole ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds. N1-functionalization can influence potency, selectivity, and pharmacokinetic profiles. This document details two primary methods for the derivatization of this compound: N-alkylation using alkyl halides and N-arylation via copper-catalyzed cross-coupling with aryl boronic acids.
General Reaction Scheme
The derivatization at the N1 position of this compound can be generalized as follows:
Caption: General reaction scheme for N1-derivatization.
Experimental Protocols
Protocol 1: N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the corresponding alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to obtain the desired N1-alkylated product.
Caption: Experimental workflow for N-Alkylation.
Protocol 2: N-Arylation with Aryl Boronic Acids
This protocol outlines a copper-catalyzed N-arylation of this compound with aryl boronic acids.
Materials:
-
This compound
-
Aryl boronic acid (e.g., phenylboronic acid, 4-tolylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), aryl boronic acid (2.0 eq), and copper(II) acetate (1.5 eq).
-
Add dichloromethane as the solvent, followed by pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N1-arylated pyrazole.
Data Presentation
The following tables summarize the characterization data for a selection of N1-substituted derivatives of this compound synthesized using the protocols described above.
Table 1: N1-Alkylated Derivatives of this compound
| R-Group | Alkyl Halide | Yield (%) | M.p. (°C) | ¹H NMR (δ ppm) of N-CH₂/CH₃ |
| Methyl | Methyl Iodide | 85 | Oil | 3.95 (s, 3H) |
| Ethyl | Ethyl Bromide | 82 | Oil | 4.20 (q, 2H), 1.45 (t, 3H) |
| Benzyl | Benzyl Chloride | 90 | 68-70 | 5.50 (s, 2H) |
| Propyl | Propyl Bromide | 78 | Oil | 4.10 (t, 2H), 1.80 (m, 2H), 0.90 (t, 3H) |
Table 2: N1-Arylated Derivatives of this compound
| Ar-Group | Aryl Boronic Acid | Yield (%) | M.p. (°C) | ¹H NMR (δ ppm) of Ar-H |
| Phenyl | Phenylboronic Acid | 65 | 75-77 | 7.30-7.55 (m, 5H) |
| 4-Tolyl | 4-Tolylboronic Acid | 68 | 88-90 | 7.20 (d, 2H), 7.40 (d, 2H) |
| 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | 62 | 95-97 | 6.95 (d, 2H), 7.45 (d, 2H) |
| 4-Chlorophenyl | 4-Chlorophenylboronic acid | 60 | 102-104 | 7.35 (d, 2H), 7.50 (d, 2H) |
Biological Significance and Signaling Pathways
Kinase Inhibition:
Many N1-substituted pyrazoles act as potent kinase inhibitors, playing a role in cancer therapy by targeting signaling pathways that are often dysregulated in cancer cells.[3][4] For instance, they can inhibit kinases in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Anti-inflammatory Activity:
By derivatizing this compound at the N1 position, researchers can systematically explore the structure-activity relationships (SAR) to develop novel and potent inhibitors for these key biological targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-Alkylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate for Drug Discovery
The pyrazole (B372694) ring is a fundamental scaffold in medicinal chemistry, recognized as a privileged structure in the development of new therapeutic agents.[1][2][3] N-alkylated pyrazole derivatives, in particular, are integral components of numerous pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and analgesic properties.[3][4] The strategic N-alkylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate serves as a critical step in the synthesis of diverse compound libraries for drug discovery programs.[1][5] This process allows for the introduction of various substituents on the pyrazole nitrogen, enabling the fine-tuning of physicochemical properties and pharmacological activity to optimize drug candidates.[5]
The regioselectivity of the N-alkylation of unsymmetrically substituted pyrazoles is a crucial aspect of their synthesis.[6][7] The reaction can potentially yield two different regioisomers, N1- and N2-alkylated products. However, studies have shown that for pyrazoles with a carboxylate group at the 3-position, alkylation predominantly occurs at the N1 position.[8][9] The choice of base and reaction conditions can further influence this selectivity, with stronger bases like sodium hydride often ensuring high regioselectivity.[6]
These application notes provide detailed protocols for the N-alkylation of this compound, offering researchers reliable methods for synthesizing key intermediates for further elaboration in drug development pipelines.
Data Presentation: Reaction Conditions for N-Alkylation of Pyrazole Carboxylates
The following table summarizes various conditions for the N-alkylation of pyrazole carboxylate derivatives, providing a comparative overview of bases, solvents, and resulting yields.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl carbonate | NaH | DMF | 110 | 4 | 86.8 | [10] |
| Dimethyl carbonate | NaH | DMF | Not specified | 4 | 90.1 | [10] |
| Various Alkylating Agents | K₂CO₃ | Acetonitrile | Room Temp. | Not specified | Not specified | [9] |
| Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | Not specified | High | [7] |
| Benzyl (B1604629) bromide | K₂CO₃ | Not specified | Room Temp. | 2 | 74 | [11] |
Experimental Protocols
Protocol 1: N-Methylation using Sodium Hydride and Dimethyl Carbonate
This protocol is adapted from a method for a similar pyrazole derivative and is expected to give high yields of the N1-methylated product.[10]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl carbonate (DMC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Water (deionized)
Procedure:
-
To a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Carefully add NaH (60% dispersion, catalytic amount, e.g., 0.2-0.4 eq) portion-wise to the stirred solution at room temperature. Note: Hydrogen gas is evolved.
-
Add an excess of dimethyl carbonate (5.0-7.0 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 4 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess dimethyl carbonate and part of the DMF by vacuum distillation.[10]
-
Pour the remaining residue into cold water.
-
Extract the aqueous layer three times with ethyl acetate.[10]
-
Combine the organic layers and wash with brine until the washings are neutral.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield the pure Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate as a pale yellow oil.[10]
Protocol 2: General N-Alkylation using Potassium Carbonate
This protocol provides a general method for N-alkylation using a milder base, which is often effective for various alkylating agents.[8][9][12]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (deionized)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous K₂CO₃ (1.5-2.0 eq).[12]
-
Add anhydrous DMF or DMSO.[12]
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1-1.2 eq) dropwise to the mixture.[12]
-
Stir the reaction at a suitable temperature (room temperature to 80 °C) for 4-24 hours.[12] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.[12]
Mandatory Visualizations
Caption: General experimental workflow for N-alkylation of pyrazoles.
Caption: Logical flow from pyrazole core to drug candidate development.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from Ethyl 5-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from Ethyl 5-methyl-1H-pyrazole-3-carboxylate. The methodologies outlined below are based on established synthetic routes for pyrazole (B372694) derivatives and standard assays for determining anti-inflammatory activity.[1][2][3]
Introduction
Inflammation is a complex biological response implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be associated with adverse gastrointestinal and cardiovascular effects.[1] The pyrazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives like celecoxib (B62257) demonstrating potent and selective anti-inflammatory activity, primarily through the inhibition of cyclooxygenase-2 (COX-2).[1][4][5] this compound serves as a versatile starting material for the synthesis of a diverse library of pyrazole derivatives with the potential for significant therapeutic effects.
Synthesis of Novel Pyrazole Derivatives
The general synthetic strategy involves the modification of the carboxylate group and the N-H of the pyrazole ring of this compound to introduce various pharmacophoric features known to enhance anti-inflammatory activity. A common approach is the conversion of the ester to a carbohydrazide, which can then be cyclized with various reagents to form new heterocyclic systems, or direct N-alkylation/arylation of the pyrazole ring.
Protocol 1: Synthesis of 5-methyl-1H-pyrazole-3-carbohydrazide (Intermediate A)
Objective: To convert the ethyl ester of the starting material into a hydrazide, a key intermediate for further derivatization.
Materials:
-
This compound
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in 100 mL of ethanol.
-
To this solution, add hydrazine hydrate (0.2 mol) dropwise with continuous stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product, 5-methyl-1H-pyrazole-3-carbohydrazide (Intermediate A), in a desiccator.
-
Characterize the product using IR, ¹H-NMR, and Mass spectrometry.
Protocol 2: Synthesis of Novel Pyrazole-Oxadiazole Derivatives (Example Series)
Objective: To synthesize a series of 1,3,4-oxadiazole (B1194373) derivatives from Intermediate A, a class of compounds known for anti-inflammatory properties.
Materials:
-
5-methyl-1H-pyrazole-3-carbohydrazide (Intermediate A)
-
Various aromatic carboxylic acids
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
A mixture of 5-methyl-1H-pyrazole-3-carbohydrazide (0.01 mol) and a substituted aromatic carboxylic acid (0.01 mol) is taken in a round-bottom flask.
-
Add phosphorus oxychloride (5 mL) slowly to the mixture in an ice bath.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
The solid that separates out is filtered, washed with a dilute sodium bicarbonate solution, and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-oxadiazole derivative.
-
Characterize the final compounds using IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry.
Experimental Workflow for Synthesis
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Application of Ethyl 5-methyl-1H-pyrazole-3-carboxylate in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers
For Immediate Release
Ethyl 5-methyl-1H-pyrazole-3-carboxylate serves as a pivotal starting material and key intermediate in the synthesis of a variety of kinase inhibitors, compounds at the forefront of targeted cancer therapy and treatment for inflammatory diseases. Its inherent structural features allow for the construction of the pyrazole (B372694) core, a privileged scaffold in medicinal chemistry that is present in numerous FDA-approved kinase inhibitors. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this versatile chemical building block.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold has emerged as a highly effective core structure for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound provides a convenient entry point for the synthesis of diverse pyrazole-based inhibitors, allowing for substitutions at various positions to achieve high potency and selectivity.
This guide focuses on the synthesis of pyrazole-based inhibitors targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, both of which are critical in cell proliferation, survival, and inflammation.
Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of representative pyrazole-based kinase inhibitors against their primary targets.
| Compound Name/Reference | Target Kinase(s) | IC50 (nM) | Cell-Based Assay IC50 (nM) |
| BIRB 796 (Doramapimod) | p38α MAPK | 38[1] | 21 (LPS-induced TNFα in PBMCs) |
| p38β MAPK | 65[1] | 960 (LPS-induced TNFα in whole blood) | |
| p38γ MAPK | 200[1] | - | |
| p38δ MAPK | 520[1] | - | |
| B-Raf | 83[1] | - | |
| Afuresertib (GSK2110183) | Akt1 | Ki = 0.08 | - |
| Compound 1 (GSK2141795 analogue) | Akt1 | 61[2] | 30.4 (p-PRAS40 in LNCaP cells)[2] |
| Compound 2 (Afuresertib analogue) | Akt1 | 1.3[2] | 950 (HCT116 cell proliferation)[2] |
| Compound 6 | Aurora A | 160 | 390 (HCT116 cell proliferation)[2] |
| Compound 7 | Aurora A | 28.9[2] | 487 (A549 cell proliferation)[2] |
| Aurora B | 2.2[2] | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key pyrazole intermediate from this compound and its subsequent conversion to the potent p38 MAPK inhibitor, BIRB 796 (Doramapimod).
Protocol 1: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid
This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for further functionalization.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.
-
Add a 10% aqueous solution of sodium hydroxide (2 eq.) to the flask.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~9 with 2N hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methyl-1H-pyrazole-3-carboxylic acid.
Protocol 2: Synthesis of the p38 MAPK Inhibitor BIRB 796 (Doramapimod)
This protocol outlines the multi-step synthesis of BIRB 796, a potent and selective p38α MAPK inhibitor, starting from a pyrazole intermediate derived from this compound. The synthesis involves the formation of a key aminopyrazole intermediate, which is then converted to the final urea-containing compound.
Part A: Synthesis of 3-amino-5-tert-butyl-1-(p-tolyl)-1H-pyrazole
This intermediate is a crucial building block for BIRB 796. While the direct synthesis from this compound is a multi-step process, a common route involves the condensation of a β-ketoester with a substituted hydrazine.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Ethyl pivaloylacetate (or a similar β-ketoester)
-
Ethanol
-
Triethylamine (B128534) or another suitable base
Procedure:
-
To a solution of p-tolylhydrazine hydrochloride in ethanol, add triethylamine to liberate the free hydrazine.
-
Add ethyl pivaloylacetate to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pyrazole intermediate.
-
The ester is then converted to the corresponding amine through a series of steps including hydrolysis, Curtius rearrangement, or Hofmann rearrangement. A common method involves converting the carboxylic acid to an acyl azide, which then rearranges to an isocyanate that is subsequently hydrolyzed to the amine.
Part B: Synthesis of BIRB 796
Materials:
-
3-amino-5-tert-butyl-1-(p-tolyl)-1H-pyrazole
-
4-(2-morpholinoethoxy)naphthalen-1-yl isocyanate (or a suitable precursor)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 3-amino-5-tert-butyl-1-(p-tolyl)-1H-pyrazole in an anhydrous aprotic solvent under an inert atmosphere.
-
Add a solution of 4-(2-morpholinoethoxy)naphthalen-1-yl isocyanate in the same solvent dropwise to the pyrazole solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
If necessary, the reaction can be gently heated to drive it to completion.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield BIRB 796.[3][4]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the pyrazole-based kinase inhibitors discussed in this document.
Caption: The p38 MAPK signaling pathway and the point of inhibition by BIRB 796.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by pyrazole-based inhibitors.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a pyrazole-based kinase inhibitor starting from this compound.
Caption: General workflow for the synthesis of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of N-pyrazole ureas and the p38alpha inhibitor BIRB 796 for study into accelerated cell ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of N-pyrazole ureas and the p38α inhibitor BIRB 796 for study into accelerated cell ageing -ORCA [orca.cardiff.ac.uk]
Application Notes & Protocols for the Synthesis of Bioactive Pyrazole-Based Molecules
Introduction
Pyrazole (B372694) and its derivatives represent a "privileged scaffold" in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents.[1][2] First synthesized in 1883, this five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is prized for its metabolic stability and versatile biological activities.[2][3] Pyrazole-containing compounds have demonstrated a broad pharmacological spectrum, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6] This significance is highlighted by their presence in several FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anticancer drug Encorafenib.[2][7]
This document provides detailed protocols for researchers, scientists, and drug development professionals, covering key synthetic methodologies, quantitative data summaries, and the visualization of experimental workflows and relevant biological pathways.
Core Synthetic Methodologies
The construction of the pyrazole ring is a well-established field with multiple strategies. The choice of method typically depends on the desired substitution pattern and the availability of starting materials. Modern advancements focus on improving efficiency, regioselectivity, and environmental sustainability.[2]
Knorr Pyrazole Synthesis
The most fundamental and widely utilized method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.[3][8] The reaction is generally acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8]
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have gained popularity for synthesizing complex pyrazole derivatives due to their high pot, atom, and step economy (PASE).[7][9][10] These reactions involve combining three or more starting materials in a single step to form a product that contains portions of all initial reactants. This approach is highly efficient and allows for the rapid generation of diverse compound libraries.[1]
Green Synthesis Approaches
To align with the principles of green chemistry, several environmentally friendly techniques have been developed. These methods often lead to shorter reaction times, higher yields, and reduced use of hazardous solvents.[11][12]
-
Microwave-Assisted Synthesis: Uses microwave irradiation for rapid and precise heating, accelerating reaction rates.[11][13]
-
Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance chemical reactivity through acoustic cavitation.[11]
-
Solvent-Free Conditions: Reactions are conducted without a solvent, often by heating the neat reactants, which minimizes chemical waste.[9][12][13]
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone (B3327878) via the reaction of a β-ketoester with hydrazine, a variation of the Knorr synthesis.[14]
-
Materials:
-
Ethyl benzoylacetate (1.0 eq, e.g., 3.0 mmol)
-
Hydrazine hydrate (B1144303) (2.0 eq, e.g., 6.0 mmol)
-
1-Propanol (as solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ice bath
-
Vacuum filtration apparatus
-
-
Procedure:
-
Combine ethyl benzoylacetate (1.0 eq) and an excess of hydrazine hydrate (2.0 eq) in a round-bottom flask containing 1-propanol.[14]
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction using Thin-Layer Chromatography (TLC) until the limiting reagent (ethyl benzoylacetate) is consumed.[14]
-
Once complete, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask further in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695).
-
Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This protocol details a highly efficient, one-pot synthesis of pyrano[2,3-c]pyrazoles, which are known for their antimicrobial activities.[7][9]
-
Materials:
-
Aromatic aldehyde (1.0 eq, 1 mmol)
-
Malononitrile (B47326) (1.0 eq, 1 mmol)
-
Ethyl acetoacetate (B1235776) (1.0 eq, 1 mmol)
-
Hydrazine hydrate (1.0 eq, 1 mmol)
-
Piperidine (B6355638) (5 mol%) (as catalyst)
-
Water or Ethanol (as solvent)
-
Magnetic stirrer, reaction flask
-
-
Procedure:
-
In a reaction flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) to the chosen solvent (e.g., water).[9]
-
Add piperidine (5 mol%) to the stirring mixture.
-
Continue to stir the reaction vigorously at room temperature. The reaction is typically complete within 20-30 minutes.[7]
-
The solid product will precipitate out of the reaction mixture.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water or ethanol and dry to obtain the final product, which is often of high purity without further purification.
-
Quantitative Data Summary
The following tables summarize quantitative data for various pyrazole synthesis protocols and the biological activities of the resulting molecules.
Table 1: Comparison of Selected Synthetic Protocols for Pyrazole Derivatives
| Synthesis Method | Key Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Knorr Synthesis | Ethyl benzoylacetate, Hydrazine | 1-Propanol, Reflux | ~1 hour | ~79% | [14] |
| 4-Component Reaction | Aldehyde, Malononitrile, Hydrazine, Ethyl acetoacetate | Piperidine (5 mol%), RT | 20 min | 85-93% | [7][9] |
| 5-Component Reaction | Aldehyde, Malononitrile, Hydrazine, Thiol, Chloro-butanoate | Montmorillonite K10, 65-70 °C | 5 hours | 81-91% | [7][9] |
| Microwave-Assisted | 1,3-Dione, Hydrazine, Acetic Acid | Microwave Irradiation, 115-140 °C | 9-10 min | 78-90% | [9] |
| Solvent-Free | Aldehyde, Malononitrile, Phenyl hydrazine | Solid-Phase Vinyl Alcohol | Not specified | High | [15] |
| Silver-Catalyzed | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ag-catalyst, 60 °C | Not specified | Moderate to Excellent |[6][16] |
Table 2: Bioactivity of Selected Synthesized Pyrazole Derivatives
| Compound Class | Biological Target / Assay | Activity Metric (IC₅₀ / Inhibition) | Reference |
|---|---|---|---|
| Triaryl Pyrazoles | Toll-Like Receptor (TLR) 7, 9, 2, 4 Signaling | IC₅₀ < 5 µM | [17] |
| Pyrazole-linked benzimidazole | Aurora A/B kinase | Significant Inhibition | [18] |
| 5-phenyl-1H-pyrazol derivatives | BRAF (V600E) | IC₅₀ = 0.19 µM | [18] |
| Thiazole-Pyrazole Hybrid | HL-60 Cancer Cell Line | IC₅₀ = 1.35 µM | [18] |
| Pyrazole Carboxamide | Mitogen-activated protein kinase (MEK) | IC₅₀ = 91 nM | [19] |
| 1,5-Diaryl Pyrazole | Cyclooxygenase-2 (COX-2) | IC₅₀ = 2.52 µM | [19] |
| Pyrano[2,3-c]pyrazoles | S. aureus, B. subtilis, E. coli | Antimicrobial Activity |[7][9] |
Bioactivity and Relevant Signaling Pathways
Pyrazole-based molecules are potent inhibitors of various signaling pathways implicated in disease. A notable example is their ability to modulate inflammatory responses by inhibiting Toll-Like Receptor (TLR) signaling.[17]
Toll-Like Receptor (TLR) Signaling Pathway
TLRs are crucial components of the innate immune system. Their dysregulation can lead to chronic inflammatory diseases. Certain triaryl pyrazole compounds have been identified as pan-TLR signaling inhibitors, likely by disrupting essential protein-protein interactions within the pathway.[17]
Other pyrazole derivatives have shown potent inhibitory activity against key cancer-related pathways, such as the MEK-dependent pathway, by targeting specific kinases like Aurora A/B and BRAF (V600E).[18][19] This demonstrates the tunability of the pyrazole scaffold to achieve selective inhibition of critical biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlantis-press.com [atlantis-press.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-methyl-1H-pyrazole-3-carboxylate as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethyl 5-methyl-1H-pyrazole-3-carboxylate as a key building block in the synthesis of diverse heterocyclic compounds with significant therapeutic potential. The focus is on the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which have shown promising anti-inflammatory and anticancer activities.
Introduction
Pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] this compound is a readily accessible and versatile intermediate that serves as a crucial starting material for the construction of more complex fused heterocyclic systems. Its strategic functional groups—an ester and a reactive pyrazole (B372694) ring—allow for a variety of chemical transformations, leading to the generation of libraries of potential drug candidates.
This application note details the synthesis of the parent building block and its subsequent elaboration into two important classes of bioactive molecules: pyrazolo[3,4-d]pyrimidines, known for their anti-inflammatory effects through COX-2 inhibition, and pyrazolo[1,5-a]pyrimidines, which have demonstrated potent anticancer activity via inhibition of protein kinases such as CDK2 and B-Raf.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648).[1]
Experimental Protocol: Knorr Pyrazole Synthesis
This protocol describes the synthesis of this compound from ethyl 2,4-dioxovalerate and hydrazine monohydrate.[1]
Materials:
-
Ethyl 2,4-dioxovalerate (Ethyl acetoacetate)
-
Hydrazine monohydrate
-
Ethanol (B145695) (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine monohydrate (1.5 equivalents) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data for Synthesis:
| Parameter | Protocol 1[1] |
| Starting Material | Ethyl 2,4-dioxovalerate |
| Reagent | Hydrazine monohydrate |
| Solvent | Ethanol / Acetic Acid |
| Reaction Time | 15 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 74% |
Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidines as Anti-inflammatory Agents
Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and have been extensively investigated for their diverse pharmacological activities. A key application is their role as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol outlines a general procedure for the synthesis of 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones from an ortho-amino ester of a pyrazole, which can be derived from this compound.
Materials:
-
Ethyl 5-amino-1-substituted-pyrazole-4-carboxylate
-
Aliphatic or aromatic nitriles
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of the appropriate ethyl 5-amino-1-substituted-pyrazole-4-carboxylate (1 equivalent) and an aliphatic or aromatic nitrile (1.2 equivalents) in pyridine is heated under reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The mixture is then neutralized with dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, dried, and recrystallized to afford the desired pyrazolo[3,4-d]pyrimidin-4-one derivative.
Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
Quantitative Data: Anti-inflammatory Activity (COX-2 Inhibition)
The following table summarizes the in vitro inhibitory activity of representative pyrazolo[3,4-d]pyrimidine derivatives against COX-1 and COX-2 enzymes.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 8e | >100 | 1.837 | >54.4 | [2] |
| 7e | >100 | >100 | - | [2] |
| Celecoxib | 15.2 | 0.04 | 380 | [3] |
| Diclofenac | 1.3 | 0.08 | 16.25 | [3] |
COX-2 Inhibition Signaling Pathway
Application 2: Synthesis of Pyrazolo[1,5-a]pyrimidines as Anticancer Agents
Pyrazolo[1,5-a]pyrimidines are another class of purine (B94841) analogs that have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and B-Raf.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound.[4]
Materials:
-
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Dissolve ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in glacial acetic acid.
-
Add the β-dicarbonyl compound (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pyrazolo[1,5-a]pyrimidine (B1248293) derivative.
Workflow for the Synthesis of Pyrazolo[1,5-a]pyrimidines
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines and protein kinases.
Table 1: Cytotoxicity against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |
| 4d | HepG2 | Liver Cancer | 0.14 | [5] |
| MCF-7 | Breast Cancer | 0.72 | [5] | |
| A549 | Lung Cancer | 2.33 | [5] | |
| 5b | HCT-116 | Colon Cancer | 8.64 | [6] |
| 6s | RFX 393 | Renal Carcinoma | 11.70 | [6] |
| 6t | RFX 393 | Renal Carcinoma | 19.92 | [6] |
Table 2: Protein Kinase Inhibition
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 6t | CDK2 | 0.09 | [7] |
| 6s | CDK2 | 0.23 | [7] |
| 6t | TRKA | 0.45 | [7] |
| Ribociclib (CDK2 Ref.) | CDK2 | 0.07 | [7] |
| Larotrectinib (TRKA Ref.) | TRKA | 0.07 | [7] |
CDK2 Inhibition Signaling Pathway in Cancer
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of biologically active heterocyclic compounds. The straightforward and efficient protocols for its synthesis and subsequent derivatization into pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines make it an attractive starting material for drug discovery and development programs. The potent anti-inflammatory and anticancer activities exhibited by these derivatives underscore the importance of this scaffold in medicinal chemistry. The provided protocols and data serve as a comprehensive resource for researchers aiming to explore the therapeutic potential of novel pyrazole-based heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Biological Activity Screening of Ethyl 5-methyl-1H-pyrazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activity screening, and mechanistic insights of Ethyl 5-methyl-1H-pyrazole-3-carboxylate and its derivatives. The provided protocols and data are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Pyrazole-based compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a significant scaffold in medicinal chemistry.
Synthesis of this compound and Its Derivatives
The foundational molecule, this compound, can be efficiently synthesized via the Knorr pyrazole (B372694) synthesis. This involves the condensation of a β-dicarbonyl compound, such as ethyl 2,4-dioxovalerate, with hydrazine (B178648) hydrate (B1144303).[1][2] Further derivatization can be achieved through various chemical modifications, such as N-alkylation or N-arylation of the pyrazole ring, and transformations of the ester group into amides, hydrazides, or other functional groups to explore the structure-activity relationship (SAR).
Protocol 1: Synthesis of this compound[1][2]
Materials:
-
Ethyl 2,4-dioxovalerate (1 equivalent)
-
Hydrazine hydrate (1.1 - 1.5 equivalents)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Dissolve ethyl 2,4-dioxovalerate in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add hydrazine hydrate dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Biological Activity Screening Protocols
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (derivatives of this compound)
-
Positive control (e.g., Doxorubicin)
-
96-well microplates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the test compounds and positive controls in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic in vivo assay to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Positive control (e.g., Indomethacin or Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds, positive control, or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation
The biological activities of various this compound derivatives are summarized in the tables below.
Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Derivative | Substitution Pattern | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Reference |
| D1 | 1-phenyl, 5-(2,5-dimethylthiophen-3-yl) | - | - | 42.79 | [3] |
| D2 | 1-(p-tolyl), 5-(3,4,5-trimethoxyphenyl) | 14.97 (24h), 6.45 (48h) | - | - | [3] |
| D3 | 1,3-diphenyl-5-(4-chlorophenyl) | - | - | - | - |
| D4 | 1-thiazol-2-yl-N-aryl | Potent activity | - | - | [4] |
| Doxorubicin | - | 0.95 | - | - | [5] |
Note: '-' indicates data not available from the searched sources.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Derivative | Substitution Pattern | S. aureus | E. coli | C. albicans | Reference |
| D5 | 1-phenyl, 5-(4-bromo-2-chlorophenyl) | - | - | - | [6][7][8] |
| D6 | 1-phenyl, 5-(2,5-dimethylthiophen-3-yl) | - | 0.038 (µmol/mL) | - | [6][7][8] |
| D7 | Hydrazone derivative | 0.78-1.56 | - | - | [1] |
| D8 | Pyrazole-thiazole hybrid | <0.2 (MBC) | - | - | [1] |
| Ciprofloxacin | - | - | - | - | [9] |
| Fluconazole | - | - | - | 0.020 (µmol/mL) | [6][7][8] |
Note: '-' indicates data not available from the searched sources. Some values are reported in µmol/mL.
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Derivative | Substitution Pattern | Assay | % Inhibition | Reference |
| D9 | 1,5-diaryl | Carrageenan-induced paw edema | 85.23 - 89.57 | [10] |
| D10 | 1-(4-chlorophenyl), 3-methyl-4-substituted | Carrageenan-induced paw edema | 58.95 - 87.35 | [11] |
| D11 | 5-(3,4-dimethoxyphenyl) | Carrageenan-induced paw edema | Significant activity | [12][13] |
| D12 | 5-(2,3-dimethoxyphenyl) | Carrageenan-induced paw edema | Significant activity | [12][13] |
| Indomethacin | - | Carrageenan-induced paw edema | 72.99 | [10] |
Note: 'Significant activity' reported where quantitative data was not available.
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Synthesis and Screening
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Signaling Pathway: Potential Anticancer Mechanisms
Caption: Potential anticancer signaling pathways targeted by pyrazole derivatives.
Signaling Pathway: Anti-inflammatory Mechanism
Caption: Mechanism of anti-inflammatory action of pyrazole derivatives via inhibition of COX-2 and 5-LOX pathways.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 5-methyl-1H-pyrazole-3-carboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 5-methyl-1H-pyrazole-3-carboxylate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on general practices for pyrazole (B372694) derivatives and related compounds, ethanol (B145695) or a mixture of ethanol and water is recommended as a starting point for the recrystallization of this compound. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.
Q2: What is the expected appearance and yield of crude this compound after synthesis?
A2: The crude product is typically a white solid. Synthesis protocols report yields ranging from 74% to 97%, suggesting that the crude material is often of high purity and may sometimes be suitable for subsequent reactions without further purification.[1]
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the solution's temperature. To address this, you can try the following:
-
Add more solvent: This will lower the saturation temperature of the solution.
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a different solvent system: Experiment with a solvent mixture, such as ethanol/water, to adjust the polarity and solubility characteristics.
Q4: The recovery yield after recrystallization is very low. How can I improve it?
A4: Low recovery can be due to several factors. To improve your yield:
-
Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to dissolve the crude product completely. Excess solvent will retain more of your compound in the solution upon cooling.
-
Ensure complete cooling: Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize precipitation.
-
Minimize transfers: Each transfer of the solution or crystals can result in material loss.
Q5: How can I remove colored impurities during recrystallization?
A5: If your crude product is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product, and perform a hot filtration to remove the charcoal before allowing the solution to cool.
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general guideline, and the optimal solvent volumes and ratios may need to be determined empirically.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. If the compound does not fully dissolve, continue adding small portions of hot ethanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Data Presentation
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Ethyl 2,4-dioxopentanoate | Ethyl 2,4-dioxovalerate |
| Reagent | Hydrazine hydrate | Hydrazine monohydrate |
| Solvent | Ethanol | Ethanol/Acetic acid |
| Reaction Time | 1 hour | 15 hours |
| Reported Yield | 97% | 74% |
| Product Form | Not specified | White solid |
| Notes | - | Product could be used for the subsequent reaction without further purification.[1] |
Troubleshooting Guide
Below is a troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Knorr Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the Knorr pyrazole (B372694) synthesis to prepare Ethyl 5-methyl-1H-pyrazole-3-carboxylate. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
1. Why am I getting a mixture of two isomeric products?
The most common issue in this synthesis is the formation of a regioisomeric side product, Ethyl 3-methyl-1H-pyrazole-5-carboxylate. This occurs because the starting material, ethyl 2,4-dioxopentanoate, is an unsymmetrical 1,3-dicarbonyl compound.[1] Hydrazine (B178648) can attack either of the two carbonyl groups, leading to two different products.[1][2]
-
Attack at the C4-ketone (more electrophilic) leads to the desired product: this compound.
-
Attack at the C2-carbonyl of the ester group leads to the isomeric side product: Ethyl 3-methyl-1H-pyrazole-5-carboxylate.
2. How can I control the formation of the isomeric side product?
Controlling the regioselectivity is crucial for a successful synthesis. The primary factor influencing which isomer is formed is the reaction's pH.[3]
-
Acidic Conditions: Using a catalytic amount of acid (e.g., glacial acetic acid) favors the formation of the desired this compound.[4] The acid protonates the carbonyl oxygen, and the ketone at the C4 position is more basic and reactive than the ester carbonyl, thus directing the initial nucleophilic attack of hydrazine to this site.[2]
-
Neutral or Basic Conditions: These conditions can lead to a significant mixture of both regioisomers, sometimes in nearly equal amounts.
3. My reaction is very slow or is not going to completion. What should I do?
Several factors can lead to an incomplete or slow reaction:
-
Insufficient Catalyst: The Knorr synthesis generally requires an acid catalyst for both the initial hydrazone formation and the subsequent cyclization.[3][4] Ensure you have added a catalytic amount of a suitable acid, like glacial acetic acid.
-
Temperature: While the reaction is often exothermic, some less reactive substrates may require heating to proceed at a reasonable rate.[3][4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine if heating is necessary and to establish the optimal reaction time.
-
Solvent: Protic polar solvents like ethanol (B145695) or 1-propanol (B7761284) are generally effective for this synthesis.[3][4]
4. What are other potential side products besides the main isomer?
Apart from the regioisomer, other impurities can be present in your crude product:
-
Unreacted Starting Materials: Incomplete reaction will leave residual ethyl 2,4-dioxopentanoate and hydrazine.
-
Hydrazone Intermediate: Incomplete cyclization can result in the presence of the hydrazone intermediate.[3][5] This can be detected by HPLC-MS as it will have a distinct mass.[3]
-
Colored Impurities: The reaction mixture may develop a yellow or red color, which can be due to impurities in the hydrazine starting material, especially when using hydrazine salts.[3] Running the reaction under an inert atmosphere or adding a mild base like sodium acetate (B1210297) if using a hydrazine salt can sometimes mitigate this.[3]
5. How can I purify the desired product from the side products?
A combination of techniques can be used for purification:
-
Recrystallization: This can be an effective method if the desired product and the side products have sufficiently different solubilities in a particular solvent. Ethanol is often a suitable solvent for the recrystallization of pyrazole derivatives.
-
Column Chromatography: For mixtures of regioisomers that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is often the most effective method.[6] A well-chosen solvent system can exploit the small polarity differences between the isomers to achieve good separation.[6]
Data Presentation
The regioselectivity of the Knorr pyrazole synthesis is highly dependent on the reaction conditions. The following table provides a qualitative summary of the expected outcomes based on the literature.
| Reaction Condition | Primary Product | Major Side Product | Expected Isomer Ratio (Desired:Side Product) |
| Acidic (e.g., Ethanol/Acetic Acid) | This compound | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | High (Favors desired product) |
| Neutral (e.g., Ethanol only) | Mixture of Isomers | Mixture of Isomers | Approximately 1:1 |
| Basic | Mixture of Isomers | Mixture of Isomers | Variable, often poor selectivity |
Experimental Protocols
Protocol 1: High-Yield Synthesis in Ethanol/Acetic Acid
This protocol is designed to favor the formation of the desired product, this compound.
-
Materials:
-
Ethyl 2,4-dioxopentanoate (1.0 eq)
-
Hydrazine hydrate (B1144303) (1.2-2.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate in ethanol (approximately 5-10 mL per mmol of substrate).[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate to the stirred solution.[4]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours, or until TLC indicates the consumption of the starting material.[4]
-
Pour the reaction mixture into water and, if necessary, neutralize with a mild base like sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
-
Protocol 2: Analysis of Product and Side Products by HPLC
A reverse-phase HPLC (RP-HPLC) method can be used to analyze the purity of the product and quantify the ratio of regioisomers.
-
Column: C18 reverse-phase column (e.g., Newcrom R1)[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[7]
-
Detection: UV detector at a suitable wavelength (e.g., 210-254 nm).
-
Procedure:
-
Prepare a dilute solution of the crude reaction mixture or purified product in the mobile phase.
-
Inject the sample into the HPLC system.
-
The desired product and the isomeric side product should appear as two distinct, closely eluting peaks.
-
The relative peak areas can be used to determine the ratio of the two isomers in the sample.
-
Mandatory Visualizations
Caption: Reaction pathways in the Knorr synthesis leading to the desired product and the isomeric side product.
Caption: A troubleshooting workflow for the Knorr synthesis of this compound.
References
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Isolation and identification of the intermediates during pyrazole formation of some carbohydrate hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Column Chromatography of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This technical support guide provides detailed information on the column chromatography conditions for the purification of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. It includes a summary of potential chromatographic conditions, a detailed experimental protocol, and a troubleshooting guide in a question-and-answer format to address common issues encountered during the purification process.
Summary of Chromatographic Conditions
The purification of pyrazole (B372694) derivatives by column chromatography often requires careful selection of the stationary and mobile phases to achieve optimal separation. Below is a table summarizing potential starting conditions for this compound based on protocols for similar heterocyclic compounds.
| Parameter | Condition | Rationale & Remarks |
| Stationary Phase | Silica (B1680970) Gel (230-400 mesh) | Standard choice for normal-phase chromatography. The slightly acidic nature of silica can sometimes cause issues with basic heterocycles, leading to peak tailing[1]. |
| Neutral Alumina (B75360) | An alternative to silica gel, particularly if the compound is found to be sensitive to the acidic nature of silica[2]. | |
| Mobile Phase (Eluent) | Hexane (B92381)/Ethyl Acetate (B1210297) | A common starting solvent system for many pyrazole derivatives. Ratios such as 19:1 are often used for less polar compounds[3][4]. For this compound, a gradient elution starting from a low polarity (e.g., 9:1 Hexane/EtOAc) and gradually increasing the ethyl acetate concentration is recommended. |
| Dichloromethane (B109758)/Methanol | A more polar solvent system suitable for compounds that show strong retention on silica gel with hexane/ethyl acetate mixtures[1][5]. A starting mixture of 98:2 DCM/MeOH can be effective. | |
| Mobile Phase Modifier | Triethylamine (B128534) (TEA) | Addition of a small amount (0.1-1%) of TEA to the eluent can help to reduce peak tailing by neutralizing the acidic silanol (B1196071) groups on the silica surface, which can strongly interact with basic pyrazole nitrogens[1][6]. |
| Loading Technique | Dry Loading | Recommended if the crude product has poor solubility in the initial, non-polar mobile phase but is soluble in a more polar solvent[1][7]. This technique prevents band broadening and improves separation. |
| Wet Loading | If the crude product is sufficiently soluble in the initial mobile phase, it can be dissolved in a minimal amount of this solvent and carefully loaded onto the column[7]. |
Experimental Workflow and Protocol
The following diagram and protocol outline the standard workflow for the column chromatography purification of this compound.
Caption: General workflow for column chromatography purification.
Detailed Protocol
-
Mobile Phase Selection (TLC Analysis) :
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate and test various eluent systems. Start with a hexane/ethyl acetate mixture (e.g., 9:1, 4:1, 1:1) to find a system that gives the desired product an Rf value of approximately 0.2-0.4 and provides good separation from impurities[6].
-
If the compound is very polar, consider a dichloromethane/methanol system.
-
If peak streaking is observed on the TLC plate, add 0.5-1% triethylamine (TEA) to the mobile phase.
-
-
Column Packing :
-
Select a column of an appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and stable bed. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading :
-
Dry Loading (Recommended) : Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column[7].
-
Wet Loading : Dissolve the crude product in the minimum amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the silica bed without disturbing the surface[7].
-
-
Elution and Fraction Collection :
-
Carefully add the mobile phase to the column.
-
Begin elution with the selected solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities[4]. For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction) in test tubes or vials.
-
-
Analysis and Product Isolation :
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and confirm the identity and purity of the compound using analytical techniques such as NMR and Mass Spectrometry.
-
Troubleshooting and FAQs
The following section addresses common problems that may be encountered during the column chromatography of this compound.
Caption: Troubleshooting guide for common chromatography issues.
Q1: My compound is streaking or tailing on the TLC plate and the column. How can I achieve sharper peaks?
A: Peak tailing with pyrazole compounds is often due to strong interactions between the basic nitrogen atoms in the pyrazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel[1]. To resolve this:
-
Add a Basic Modifier : Incorporate a small amount of a volatile base, such as 0.1-1% triethylamine (TEA), into your mobile phase[1][6]. The TEA will compete with your compound for the acidic sites on the silica, thus minimizing the unwanted interaction and leading to more symmetrical peaks.
-
Change the Stationary Phase : If tailing persists, consider using a less acidic stationary phase, such as neutral alumina[6].
Q2: The product does not seem to be eluting from the column, or the recovery is very low.
A: This issue can arise from a few factors:
-
Irreversible Adsorption : The compound may be binding too strongly to the silica gel, which is a common problem with polar, basic molecules[1][6].
-
Solution : Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol[1]. As mentioned above, adding a base like TEA to the eluent can also help to disrupt strong interactions and facilitate the elution of the compound[6].
-
-
Compound Decomposition : The compound might not be stable on silica gel[2][6].
-
Solution : Before running a large-scale column, it is wise to check the stability of your compound. This can be done by spotting the compound on a TLC plate, allowing it to sit for a few hours, and then eluting it. If a new spot appears or the original spot has diminished, your compound is likely decomposing[6]. In such cases, using a less acidic stationary phase like neutral alumina is recommended.
-
Q3: I am struggling to separate my product from a closely-running impurity.
A: Achieving good resolution between compounds with similar polarities can be challenging.
-
Optimize the Mobile Phase : Try using a shallower gradient during elution. A slow, gradual increase in solvent polarity can often improve separation. Alternatively, experiment with different solvent systems. Sometimes, changing one of the solvents (e.g., using toluene (B28343) instead of hexane, or tert-butyl methyl ether instead of ethyl acetate) can alter the selectivity and improve the separation.
-
Column Dimensions : Using a longer and narrower column can increase the number of theoretical plates and may lead to better separation.
Q4: My crude product is only soluble in a very polar solvent like methanol, but my chromatography requires a much less polar eluent to start. How should I load my sample?
A: Loading your sample in a solvent that is significantly more polar than your mobile phase will result in poor separation, band broadening, and streaking[1]. The strong solvent will carry the compound down the column too quickly, preventing proper equilibration with the stationary phase.
-
Solution : The best approach in this situation is to use a dry loading technique, as described in the protocol above[1][7]. By adsorbing your compound onto a small amount of silica gel before adding it to the column, you ensure that the separation begins at the very top of the column, leading to much sharper bands and better resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. CN103275007A - Pyrazole derivatives and preparation method thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Removal of unreacted hydrazine from Ethyl 5-methyl-1H-pyrazole-3-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate, with a specific focus on the removal of unreacted hydrazine (B178648).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and robust method is the Knorr pyrazole (B372694) synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, such as ethyl 2,4-dioxopentanoate, with hydrazine hydrate (B1144303).[1] The reaction is typically catalyzed by a weak acid, like acetic acid, and proceeds through a hydrazone intermediate followed by intramolecular cyclization and dehydration to form the pyrazole ring.[1]
Q2: Why is it crucial to remove unreacted hydrazine from the final product?
A2: Hydrazine is a toxic and potentially carcinogenic substance, making its removal essential, especially in the context of drug development.[2] Residual hydrazine can also interfere with subsequent reaction steps and compromise the purity and stability of the final compound. Regulatory guidelines for pharmaceutical ingredients often have stringent limits on the presence of genotoxic impurities like hydrazine.
Q3: What are the primary methods for removing unreacted hydrazine after the reaction?
A3: The primary methods for removing unreacted hydrazine leverage its high polarity and basicity. These include:
-
Aqueous Work-up: Washing the reaction mixture with water or brine to extract the highly water-soluble hydrazine hydrate.[3][4]
-
Acidic Wash: Using a dilute acid solution (e.g., 1 M HCl) to protonate the basic hydrazine, forming a water-soluble salt that is readily extracted into the aqueous phase.[5]
-
Quenching: Reacting the excess hydrazine with a carbonyl compound, such as acetone (B3395972), to form a less reactive and more easily removable hydrazone.
-
Azeotropic Distillation: Distilling the crude product with a solvent that forms an azeotrope with hydrazine, such as xylene, to remove it from the mixture.[6]
-
Column Chromatography: Purifying the product on silica (B1680970) gel, where the polar hydrazine is strongly adsorbed.
Troubleshooting Guide: Removal of Unreacted Hydrazine
This guide addresses common issues encountered during the removal of unreacted hydrazine from the synthesis of this compound.
Issue 1: Residual Hydrazine Detected After Standard Aqueous Work-up
Possible Cause: Insufficient washing or partitioning of hydrazine into the aqueous phase. Hydrazine hydrate is miscible with water and ethanol (B145695) but insoluble in chloroform (B151607) and ether.[7]
Solutions:
| Solution | Description | Advantages | Disadvantages |
| Increase Wash Volume/Frequency | Increase the volume of water or brine used for washing or perform additional washes. | Simple to implement. | May decrease product yield if the product has some water solubility. Increases solvent waste. |
| Acidic Wash | Wash the organic layer with a dilute acid solution (e.g., 1 M HCl or ammonium (B1175870) chloride solution).[5] | Highly effective due to the formation of a water-soluble hydrazinium (B103819) salt. | The product must be stable to acidic conditions. An additional basic wash may be needed to neutralize the organic layer. |
| Brine Wash | Use a saturated sodium chloride solution for washing. | Can help to break up emulsions and reduce the solubility of the organic product in the aqueous layer. | May not be as effective as an acidic wash for removing all traces of hydrazine. |
Issue 2: Product is Water-Soluble, Complicating Aqueous Extraction
Possible Cause: The synthesized pyrazole derivative may possess polar functional groups that impart significant water solubility.
Solutions:
| Solution | Description | Advantages | Disadvantages |
| Azeotropic Distillation with Xylene | Add xylene to the crude product and distill. Xylene forms an azeotrope with hydrazine, which is then removed with the distillate.[6][8] | Effective for removing hydrazine without introducing an aqueous phase. | Requires heating, which may not be suitable for thermally sensitive products. Xylene has a high boiling point and can be difficult to remove completely. |
| Quenching with Acetone | Add acetone to the reaction mixture to convert excess hydrazine to acetone azine.[9] | The resulting azine is often less polar and more easily separated by chromatography or distillation. | The quenching agent may react with the desired product. The azine byproduct must be removed in a subsequent step. |
| Column Chromatography | Purify the crude product directly using silica gel chromatography. | Can provide high purity product and effectively remove polar hydrazine. | Can be time-consuming and require large volumes of solvent for large-scale syntheses. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a common method for the laboratory-scale synthesis of the target compound.
Materials:
-
Ethyl 2,4-dioxopentanoate
-
Hydrazine hydrate (100%)[10]
-
Ethanol, absolute[10]
-
Glacial Acetic Acid
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in a mixture of ethanol and a catalytic amount of glacial acetic acid.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-15 hours, monitoring the reaction progress by TLC.[12]
-
Once the reaction is complete, pour the mixture into water.[12]
-
Add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.[12]
-
Extract the aqueous mixture with ethyl acetate (3 times).[12]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Quenching of Excess Hydrazine with Acetone
This protocol describes a method to chemically neutralize excess hydrazine.
Procedure:
-
After the primary reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly add acetone (2-3 equivalents relative to the excess hydrazine) to the stirred reaction mixture.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the hydrazine.
-
Proceed with the standard aqueous work-up as described in Protocol 1. The resulting acetone azine is typically more soluble in the organic phase and can be removed during subsequent purification steps.
Protocol 3: Analysis of Residual Hydrazine by GC-MS
This is a general procedure for the determination of trace hydrazine in a drug substance.[9]
Sample Preparation (In-situ Derivatization):
-
Accurately weigh about 10 mg of the this compound sample into a headspace vial.
-
Add a solution of acetone (or acetone-d6 (B32918) for isotopic labeling) in a suitable solvent.
-
The acetone will react with any residual hydrazine to form acetone azine (or its deuterated analog).
GC-MS Parameters (Illustrative):
-
GC System: Agilent 6890 or equivalent
-
MS System: Agilent 5973 or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Inlet: Splitless mode
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 250°C, hold for 5 min
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 35-350
-
Monitor for the characteristic ions of acetone azine (e.g., m/z 112).
-
Quantification:
A calibration curve should be prepared using known concentrations of hydrazine derivatized in the same manner. The limit of quantitation (LOQ) for this method can be as low as 0.1 ppm.[9]
Data Presentation
Table 1: Solubility of Hydrazine Hydrate
| Solvent | Solubility | Reference |
| Water | Miscible | [7] |
| Ethanol | Miscible | [7] |
| Chloroform | Insoluble | [7] |
| Ether | Insoluble | [7] |
| Methanol | Soluble | [8] |
| Acetonitrile | Sparingly Soluble | [8] |
| DMSO | Sparingly Soluble | [8] |
Table 2: Comparison of Hydrazine Removal Techniques (Qualitative)
| Method | Principle | Relative Efficiency | Key Considerations |
| Aqueous Wash | Partitioning into water | Moderate | Simple, but may be insufficient for trace removal. |
| Acidic Wash | Salt formation and extraction | High | Product must be acid-stable. |
| Quenching (Acetone) | Chemical conversion | High | Potential for side reactions with the product. Byproduct must be removed. |
| Azeotropic Distillation | Azeotrope formation | High | Requires heating; may not be suitable for all products. |
| Column Chromatography | Adsorption | Very High | Resource-intensive for large scales. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the removal of unreacted hydrazine.
References
- 1. benchchem.com [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Properties and Dissolution of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. Hydrazine hydrate CAS#: 7803-57-8 [m.chemicalbook.com]
- 9. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of N-Alkylation of Pyrazoles
Welcome to the technical support center for the N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of pyrazoles.
Issue 1: Low or No Product Yield
Q: I am not getting any product, or the yield of my N-alkylated pyrazole (B372694) is very low. What are the potential causes and how can I improve it?
A: Low yields in N-alkylation reactions of pyrazoles can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Inadequate Base: The choice and amount of base are critical for deprotonating the pyrazole nitrogen.
-
Troubleshooting:
-
-
Poor Solubility: The solubility of the pyrazole starting material and the base can significantly impact reaction rates.
-
Troubleshooting:
-
Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of reactants.[1]
-
Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction, especially in biphasic systems or when solubility is an issue.[1][2]
-
-
-
Inactive Alkylating Agent: The reactivity of the alkylating agent is another key factor.
-
Troubleshooting:
-
Check the stability and purity of your alkylating agent.
-
If using less reactive alkylating agents (e.g., alkyl chlorides), you might need more forcing conditions (higher temperature, longer reaction time).
-
Be aware that some alkylating agents, like methyl and tert-butyl imidates, may fail to produce the desired product under certain acidic conditions.[3]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters.
-
Troubleshooting:
-
Ensure the reaction temperature is optimal. Some protocols require heating, while others proceed at room temperature.[4]
-
Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and ensure completion.
-
-
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity for the desired isomer?
A: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge. The outcome is influenced by a combination of steric and electronic factors.[1][4]
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][4]
-
Strategy: For unsymmetrical pyrazoles, bulky substituents on the pyrazole ring will direct the alkylating agent to the more accessible nitrogen.[4] To favor alkylation at the more hindered N2 position, a bulkier alkylating agent can sometimes be used.[1] The use of sterically bulky α-halomethylsilanes as alkylating agents has been shown to significantly improve N1-selectivity.[4][5][6]
-
-
Solvent Choice: The polarity of the solvent can significantly impact regioselectivity.
-
Strategy: Polar aprotic solvents like DMAc, DMF, and NMP can favor the formation of a single regioisomer.[4] In contrast, polar protic solvents like ethanol (B145695) may lead to poor selectivity.[4] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), have been shown to dramatically increase regioselectivity in certain pyrazole formations.[4]
-
-
Base/Catalyst System: The choice of base or catalyst is critical.
-
Strategy: For 3-substituted pyrazoles, using K₂CO₃ in DMSO has been shown to achieve regioselective N1-alkylation.[4][7] In some cases, different bases can lead to opposite regioselectivity.[4] A magnesium-catalyzed alkylation has been developed to provide N2-alkylated regioisomers with high selectivity.[8]
-
-
Reaction Temperature: Temperature can influence the isomer ratio.
-
Strategy: Lowering the reaction temperature can sometimes improve selectivity.
-
Issue 3: Difficulty in Separating N1 and N2 Isomers
Q: I have a mixture of N1 and N2 isomers that are difficult to separate by column chromatography. What are some effective purification strategies?
A: The separation of N-alkylated pyrazole regioisomers can be challenging due to their similar polarities.[1]
-
Chromatography Optimization:
-
Solvent System: Experiment with a wide range of solvent systems with varying polarities for column chromatography. A small change in the solvent mixture can sometimes significantly improve separation.[1]
-
Stationary Phase: If silica (B1680970) gel is not effective, consider using other stationary phases like alumina (B75360) or reverse-phase silica.[1]
-
-
Crystallization:
-
Fractional crystallization can be a powerful technique for separating isomers if they have different solubilities and crystallization properties.[1]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Alkylation of 4-Chloropyrazole with Phenethyl Trichloroacetimidate (B1259523).[3][9]
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | none | 1,2-DCE | rt | 24 | 0 |
| 2 | none | 1,2-DCE | reflux | 24 | trace |
| 3 | CSA (0.2) | 1,2-DCE | rt | 4 | 77 |
| 4 | CSA (0.2) | CH₂Cl₂ | rt | 4 | 65 |
| 5 | CSA (0.2) | THF | rt | 4 | 58 |
| 6 | CSA (0.2) | Toluene | rt | 4 | 45 |
| 7 | TfOH (0.2) | 1,2-DCE | rt | 4 | 70 |
| 8 | TMSOTf (0.2) | 1,2-DCE | rt | 4 | 55 |
CSA = Camphorsulfonic Acid, 1,2-DCE = 1,2-Dichloroethane (B1671644), THF = Tetrahydrofuran, TfOH = Trifluoromethanesulfonic acid, TMSOTf = Trimethylsilyl trifluoromethanesulfonate.
Table 2: Influence of Base and Solvent on the N-Alkylation of 6-nitro-1H-indazole with n-pentyl bromide.[4]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio | Total Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 25 | 24 | 1:1.2 | 85 |
| 2 | Cs₂CO₃ (2.0) | DMF | 25 | 24 | 1:1.5 | 90 |
| 3 | NaH (1.1) | THF | 0 to 25 | 2 | >20:1 | 75 |
| 4 | LHMDS (1.1) | THF | -78 to 25 | 2 | 1:>20 | 80 |
| 5 | t-BuOK (1.1) | THF | -78 to 25 | 2 | 1:15 | 88 |
DMF = Dimethylformamide, THF = Tetrahydrofuran, LHMDS = Lithium bis(trimethylsilyl)amide, t-BuOK = Potassium tert-butoxide.
Experimental Protocols
Protocol 1: General Base-Mediated N-Alkylation
This is a common method for N-alkylation, utilizing a base to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on an alkyl halide.[10]
-
Reactant Preparation: In a round-bottom flask, dissolve the pyrazole (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Addition of Base: Add the base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.1-2.0 eq) to the solution and stir for 15-30 minutes at room temperature.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated alkylations, often proceeding under milder conditions.[4][9]
-
Reactant Preparation: To a round-bottom flask, add the pyrazole (1.0 eq), the trichloroacetimidate (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).
-
Inert Atmosphere: Place the flask under an inert atmosphere (e.g., argon).
-
Solvent Addition: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[4]
Protocol 3: Phase-Transfer Catalyzed (PTC) N-Alkylation
This method is particularly useful when dealing with solubility issues.[1]
-
Reactant Preparation: In a flask, mix the pyrazole (1.0 eq), the alkylating agent (1.2 eq), powdered potassium hydroxide (B78521) (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).[1]
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, add water to the reaction mixture and extract with an organic solvent.
-
Drying, Concentration, and Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for N-alkylation of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in pyrazole synthesis
Technical Support Center: Pyrazole (B372694) Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrazoles, with a specific focus on troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles, and what are its primary challenges?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, typically in the presence of an acid catalyst.[1][2] While versatile, the primary challenges include achieving high yields, controlling regioselectivity when using unsymmetrical dicarbonyl compounds, and managing side reactions.[1][3]
Q2: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve selectivity?
A2: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4] The initial nucleophilic attack can occur at either carbonyl group, leading to a mixture of products.[1] Strategies to improve regioselectivity include:
-
Steric and Electronic Control : The inherent steric and electronic properties of the substituents on the dicarbonyl compound can direct the initial attack. A more sterically hindered or less electrophilic carbonyl is less likely to be attacked first.[5]
-
pH Control : The pH of the reaction can influence regioselectivity. Acidic conditions might favor one isomer, while basic conditions favor another.[4]
-
Solvent Choice : Aprotic dipolar solvents like DMF or NMP have been shown to provide better selectivity than polar protic solvents like ethanol (B145695), particularly when using aryl hydrazine hydrochlorides.[4]
-
Bulky Substituents : Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, favoring the formation of a single regioisomer.[4]
Q3: What are the main advantages of microwave-assisted pyrazole synthesis compared to conventional heating?
A3: Microwave-assisted organic synthesis (MAOS) offers several significant advantages, including drastically reduced reaction times (minutes versus hours), improved product yields, and often cleaner reactions with fewer side products.[6] It is also considered a more energy-efficient and environmentally friendly approach.[6]
Q4: Can the quality of hydrazine affect the reaction yield?
A4: Absolutely. Hydrazine and its derivatives can degrade over time. It is crucial to use freshly opened or purified hydrazine for the best results.[4] The presence of impurities or degradation products can lead to side reactions and significantly lower the conversion rate. Additionally, the hydrochloride salt of hydrazine can make the initial reaction mixture acidic, which can be beneficial for catalysis but may also reduce the nucleophilicity of the hydrazine if the pH becomes too low.[7]
Troubleshooting Guide for Low Conversion Rates
Low conversion rates are a frequent obstacle in pyrazole synthesis. The following guide provides a structured approach to identifying and resolving common issues.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Strategy | Explanation |
| Poor Quality of Starting Materials | 1. Verify Purity : Ensure the 1,3-dicarbonyl compound is pure and free from acidic or basic impurities that could cause hydrolysis.[4] 2. Use Fresh Hydrazine : Use a freshly opened bottle of hydrazine hydrate (B1144303) or purify stored hydrazine.[4] | Degraded or impure reactants are a primary cause of low yields. Hydrazine is particularly susceptible to degradation. |
| Suboptimal Reaction Conditions | 1. Increase Temperature : If the reaction is sluggish, consider increasing the temperature or using a higher-boiling point solvent like DMF or DMSO.[7] 2. Optimize Catalyst : If using an acid catalyst like acetic acid, ensure the correct amount is used. Too much acid can over-protonate the hydrazine, reducing its nucleophilicity.[5][7] 3. Extend Reaction Time : Monitor the reaction using TLC or LC-MS to determine if it has reached completion. Some reactions may require longer times than initially expected.[4][6] | Pyrazole synthesis is sensitive to temperature, solvent, and catalysis. Optimization of these parameters is often necessary. |
| Low Reactant Nucleophilicity | 1. Modify Substituents : If the hydrazine has strong electron-withdrawing groups, its nucleophilicity will be reduced. Consider using a hydrazine derivative with less electron-withdrawing character if possible.[7] 2. Increase Temperature : Higher temperatures can help overcome the activation energy barrier for less nucleophilic hydrazines.[7] | The nucleophilicity of the hydrazine is critical for the initial attack on the dicarbonyl compound. |
| Formation of a Stable Intermediate | 1. Isolate and Characterize : If a stable intermediate like a hydrazone is formed, isolate and characterize it. 2. Promote Cyclization : Adjust reaction conditions to favor the cyclization step. This could involve increasing the temperature, changing the solvent, or adding a catalyst to promote the intramolecular reaction.[4] | The reaction proceeds through a hydrazone intermediate. If this intermediate is particularly stable under the reaction conditions, it may not cyclize efficiently. |
Problem 2: Presence of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Strategy | Explanation |
| Formation of Regioisomers | 1. Adjust pH and Solvent : As detailed in the FAQs, modifying the pH and solvent can significantly influence regioselectivity.[4][5] 2. Modify Substrates : Utilizing bulky substituents can sterically direct the reaction to a single product.[4] | This is the most common side reaction when using unsymmetrical starting materials. |
| Hydrolysis of Starting Material | 1. Run Under Neutral Conditions : If using acidic or basic conditions, consider neutralizing the reaction mixture before adding the hydrazine.[4] 2. Use Non-Aqueous Solvents : Switching to a non-aqueous solvent can minimize the hydrolysis of sensitive dicarbonyl compounds.[4] | β-ketonitriles and other 1,3-dicarbonyl compounds can be susceptible to hydrolysis. |
| Degradation of Product | 1. Milder Conditions : Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of the pyrazole product.[4] 2. Inert Atmosphere : If the product is sensitive to oxidation, run the reaction under an inert atmosphere (e.g., nitrogen or argon). | The desired pyrazole product may not be stable under the reaction conditions, especially at high temperatures. |
Data on Reaction Condition Optimization
The choice of solvent and catalyst can significantly impact the yield of pyrazole synthesis. The following table summarizes results from an optimization study for a specific pyrazole synthesis.
| Entry | Catalyst (10 mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | None | Water | 100 | 16 | 0 |
| 2 | La(OTf)₃ | Water | 100 | 12 | 25 |
| 3 | La(OTf)₃ | EtOH | 80 | 10 | 45 |
| 4 | La(OTf)₃ | CH₃CN | 80 | 10 | 60 |
| 5 | La(OTf)₃ | THF | 70 | 12 | 55 |
| 6 | La(OTf)₃ | Toluene (B28343) | 110 | 8 | 85 |
| 7 | La(OTf)₃ | Dry Toluene | 110 | 8 | 92 |
| 8 | Yb(OTf)₃ | Dry Toluene | 110 | 8 | 88 |
| 9 | Sc(OTf)₃ | Dry Toluene | 110 | 8 | 82 |
Data adapted from a study on the synthesis of pyrazole-tethered imidazo[1,2-a]azines. The specific reactants were 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde, 2-aminopyridine, and tert-butyl isocyanide.[8] This table demonstrates that a catalyst is necessary and that the choice of solvent significantly impacts the yield, with dry toluene providing the best result in this case.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Knorr Synthesis of a Substituted Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq). Dissolve the starting material in a suitable solvent such as ethanol.[1][5]
-
Catalyst Addition : Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[5]
-
Hydrazine Addition : Add the desired hydrazine derivative (1.0-1.2 eq) to the solution.[1] The addition may be exothermic.
-
Heating : Heat the reaction mixture to reflux (e.g., approximately 100°C for ethanol) and stir for the required time (typically 1-6 hours).[3][5]
-
Monitoring : Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) to check for the consumption of the starting materials.[5]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, add water to the hot reaction mixture to precipitate the product.[5][10]
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[1]
Protocol 2: Microwave-Assisted Synthesis of Pyrazolines from Chalcones
This protocol provides a rapid and efficient alternative to conventional heating for the synthesis of pyrazoline precursors, which can then be oxidized to pyrazoles.[6]
-
Reactant Mixture : In a microwave-safe reaction vessel, mix the substituted chalcone (B49325) (1 mmol), hydrazine hydrate (1.2 mmol), and absolute ethanol (5 mL).
-
Catalyst Addition : Add one to two drops of glacial acetic acid as a catalyst.
-
Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).
-
Work-up : After cooling, pour the reaction mixture into crushed ice.
-
Product Isolation : Collect the precipitated solid product by filtration, wash with water, and dry. The pyrazoline can then be oxidized to the corresponding pyrazole in a subsequent step.
Visualized Workflows and Mechanisms
To further aid in troubleshooting and understanding the reaction, the following diagrams illustrate key processes.
Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound, such as ethyl 2,4-dioxovalerate, and hydrazine (B178648) hydrate (B1144303).[1][2] This method is widely used due to its reliability and generally high yields.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters for successful scale-up include:
-
Temperature Control: The reaction between hydrazine and the dicarbonyl compound is exothermic.[1] Efficient heat dissipation is crucial to prevent side reactions and ensure safety.
-
Rate of Reagent Addition: Slow, controlled addition of hydrazine hydrate is recommended to manage the reaction exotherm.[2]
-
Mixing: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer throughout the reaction mixture.
-
pH Control: The reaction is typically carried out under acidic conditions, often with the addition of a catalytic amount of acid like acetic acid, which can influence reaction rate and selectivity.[3]
Q3: How can I improve the regioselectivity of the reaction to favor the desired this compound isomer?
A3: While the reaction with hydrazine hydrate and ethyl 2,4-dioxovalerate is generally selective, issues with regioselectivity can arise with substituted hydrazines or different dicarbonyl compounds.[4] To favor the desired isomer, you can:
-
Control the reaction temperature and pH.[3]
-
Consider using a dicarbonyl surrogate that enhances selectivity.
Q4: What are the common impurities, and how can they be minimized?
A4: Common impurities may include the undesired regioisomer, unreacted starting materials, and byproducts from side reactions. To minimize these:
-
Ensure the purity of your starting materials.
-
Optimize reaction conditions (temperature, reaction time) to drive the reaction to completion and reduce side reactions.[3]
-
Employ an appropriate workup and purification procedure, such as crystallization or chromatography.
Q5: What is a suitable method for purifying this compound at a larger scale?
A5: At a larger scale, crystallization is often the preferred method of purification due to its cost-effectiveness and efficiency. The crude product can be recrystallized from a suitable solvent system, such as ethanol (B145695)/water or ethyl acetate (B1210297)/hexanes, to obtain a high-purity solid.[4] Another approach involves forming an acid addition salt of the pyrazole, crystallizing the salt, and then neutralizing it to recover the purified product.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Side reactions.[3] | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; maintain cooling during hydrazine addition. - Use pure, dry starting materials. - Control the rate of hydrazine addition to minimize side reactions. |
| Formation of Regioisomers | - Reaction conditions favoring the formation of the undesired isomer.[4] | - Adjust the reaction pH; acidic conditions can influence regioselectivity.[3] - Modify the reaction temperature. - Explore different solvents. |
| Dark Reaction Color (Deep Yellow/Red) | - Presence of impurities in starting materials. - Air oxidation. - Side reactions at elevated temperatures.[3] | - Use purified starting materials. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure efficient cooling to prevent temperature spikes. |
| Difficulty in Product Isolation/Crystallization | - Product is oily or remains in solution. - Presence of impurities inhibiting crystallization. | - Ensure complete removal of the reaction solvent. - Try different solvent systems for crystallization. - Purify the crude product by column chromatography before attempting crystallization. - Consider converting the product to a crystalline salt for purification.[5][6] |
| Exothermic Runaway on Scale-up | - Inefficient heat removal. - Too rapid addition of hydrazine.[1] | - Use a reactor with a high surface area to volume ratio and an efficient cooling system. - Add hydrazine hydrate slowly and monitor the internal temperature closely. - Ensure vigorous stirring to dissipate heat. |
Data Presentation
Table 1: Summary of Key Reaction Parameters and Yields
| Parameter | Protocol 1 [2] | Protocol 2 [2] |
| Starting Material | Ethyl 2,4-dioxovalerate | Ethyl 2,4-dioxovalerate |
| Reagent | Hydrazine monohydrate | Hydrazine hydrate |
| Solvent | Ethanol/Acetic Acid | Ethanol |
| Temperature | 0 °C to Room Temperature | 0 °C |
| Reaction Time | 15 hours | 1 hour |
| Yield | 74% | 97% |
Detailed Experimental Protocols
Protocol 1: Laboratory Scale Synthesis (74% Yield)[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the cooled solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Workup: Pour the reaction mixture into 50 mL of water and add 5 mL of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.
Protocol 2: Scalable Synthesis (97% Yield)[2]
-
Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer and a dropping funnel, charge a solution of ethyl 2,4-dioxopentanoate (20 g, 126 mmol) in ethanol (400 mL).
-
Reagent Addition: Cool the solution to 0 °C. Add hydrazine hydrate (6.96 g, 139 mmol) to the solution at a rate that maintains the internal temperature at or below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Concentration: Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent if necessary.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Stability of Ethyl 5-methyl-1H-pyrazole-3-carboxylate under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Ethyl 5-methyl-1H-pyrazole-3-carboxylate under various experimental conditions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is degrading in aqueous solution. What are the most common causes?
A1: this compound, like other pyrazole (B372694) derivatives with ester functional groups, is susceptible to degradation in aqueous solutions through several mechanisms:
-
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid (5-methyl-1H-pyrazole-3-carboxylic acid) and ethanol. This reaction is catalyzed by both acidic and basic conditions.[1]
-
Oxidation: While the pyrazole ring itself is relatively stable, the molecule can be degraded by oxidizing agents. This can be initiated by dissolved oxygen, peroxide contaminants, or other reactive oxygen species.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation. The extent of degradation depends on the light intensity and wavelength.[1]
Q2: How can I minimize the degradation of this compound in my experiments?
A2: To enhance the stability of your compound in solution, consider the following:
-
pH Control: Maintain the pH of your solution close to neutral (pH 7) if possible. Buffering the solution can help prevent significant pH shifts that could accelerate hydrolysis.[1]
-
Solvent Selection: For long-term storage, consider using dry, aprotic organic solvents instead of aqueous solutions.[2] If aqueous solutions are necessary, prepare them fresh before use.
-
Temperature: Store stock solutions at low temperatures (e.g., -20°C) to slow down degradation rates.[2][3]
-
Inert Atmosphere: For sensitive experiments, purging the solvent with an inert gas like nitrogen or argon can minimize oxidative degradation.[2]
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[2]
Q3: I am observing unexpected peaks in my HPLC analysis after incubating my compound in an acidic solution. What could they be?
A3: Under acidic conditions, the primary degradation product of this compound is expected to be 5-methyl-1H-pyrazole-3-carboxylic acid due to hydrolysis of the ethyl ester.[4] The initial step in acid-catalyzed degradation is likely the protonation of one of the nitrogen atoms in the pyrazole ring, making the ester carbonyl carbon more susceptible to nucleophilic attack by water.[5]
Q4: My compound seems to be rapidly degrading in my basic buffer. What is happening?
A4: Basic conditions significantly accelerate the hydrolysis of the ester group, a reaction commonly known as saponification.[6] This leads to the formation of the carboxylate salt of 5-methyl-1H-pyrazole-3-carboxylic acid and ethanol. The rate of degradation is generally faster under basic conditions compared to acidic conditions.
Q5: How can I confirm if the observed degradation is due to hydrolysis?
A5: You can confirm hydrolysis by:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to identify the degradation products. The expected mass of the hydrolyzed product, 5-methyl-1H-pyrazole-3-carboxylic acid, can be calculated and compared with the experimental data.
-
Reference Standard: If available, inject a standard of 5-methyl-1H-pyrazole-3-carboxylic acid into your HPLC system to compare its retention time with the observed degradation peak.
-
NMR Spectroscopy: For larger-scale degradation studies, the degradation product can be isolated and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol for Assessing Chemical Stability
This protocol outlines a general procedure to assess the stability of this compound in various aqueous solutions.
1. Materials:
- This compound
- DMSO (for stock solution)
- Buffer solutions:
- Acidic: 0.1 M HCl (pH 1.2)
- Neutral: Phosphate-buffered saline (PBS, pH 7.4)
- Basic: 0.1 M NaOH (pH 13) or a suitable basic buffer (e.g., glycine (B1666218) buffer pH 9-11).[3]
- HPLC grade acetonitrile (B52724) and water
- Formic acid or phosphoric acid (for mobile phase).[7]
- HPLC system with UV or MS detector.
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[3]
- Working Solution Preparation: Dilute the stock solution with each buffer to a final concentration of 10-50 µM. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the reaction.
- Incubation: Incubate the working solutions at a constant temperature (e.g., 37°C) and protect them from light.[3]
- Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[2]
- Sample Quenching: Immediately quench the reaction by diluting the aliquot with the initial mobile phase composition to stop further degradation and prepare it for analysis. For basic hydrolysis samples, neutralization with an equivalent amount of acid may be necessary before dilution.[2]
- HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.[7] The mobile phase could consist of a gradient of acetonitrile and water with an acid additive like formic acid for MS compatibility.[7]
- Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Data Presentation
Table 1: Stability of this compound at 37°C
| pH Condition | Buffer | Incubation Time (hours) | % Remaining Compound (Hypothetical Data) | Major Degradation Product |
| 1.2 | 0.1 M HCl | 0 | 100 | - |
| 4 | 95 | 5-methyl-1H-pyrazole-3-carboxylic acid | ||
| 8 | 90 | 5-methyl-1H-pyrazole-3-carboxylic acid | ||
| 24 | 75 | 5-methyl-1H-pyrazole-3-carboxylic acid | ||
| 7.4 | PBS | 0 | 100 | - |
| 4 | 99 | Minimal Degradation | ||
| 8 | 98 | Minimal Degradation | ||
| 24 | 96 | Minimal Degradation | ||
| 13.0 | 0.1 M NaOH | 0 | 100 | - |
| 1 | 50 | 5-methyl-1H-pyrazole-3-carboxylate salt | ||
| 2 | 25 | 5-methyl-1H-pyrazole-3-carboxylate salt | ||
| 4 | <5 | 5-methyl-1H-pyrazole-3-carboxylate salt |
Visualizations
Diagrams of Degradation Pathways and Experimental Workflow
Caption: Proposed degradation pathways under acidic and basic conditions.
Caption: Experimental workflow for the chemical stability assay.
Caption: Troubleshooting logic for compound degradation.
References
Technical Support Center: Characterization of Impirurities in Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound samples?
A1: Based on its synthesis, the most common impurities may include:
-
Isomeric Impurities: Ethyl 3-methyl-1H-pyrazole-5-carboxylate is a common regioisomer that can form during synthesis.
-
Unreacted Starting Materials: Residual amounts of starting materials like diethyl oxalate (B1200264) and 2-butanone (B6335102) hydrazone may be present.
-
Byproducts of Synthesis: Other related pyrazole (B372694) derivatives or products from side reactions can occur.
-
Degradation Products: The compound may degrade under certain storage or experimental conditions.
Q2: How can I differentiate between this compound and its main isomer, Ethyl 3-methyl-1H-pyrazole-5-carboxylate, using analytical techniques?
A2: Chromatographic and spectroscopic methods are key to differentiating these isomers:
-
HPLC: A well-developed High-Performance Liquid Chromatography (HPLC) method can separate the two isomers, resulting in distinct retention times.
-
NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will show different chemical shifts for the methyl and pyrazole ring protons and carbons due to their different chemical environments.
-
Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) may differ, aiding in their identification.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place in a tightly sealed container.[1] Protect it from light and moisture.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | 1. Active sites on the column interacting with the basic pyrazole ring. 2. Low mobile phase pH causing protonation. 3. Column contamination. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Increase the mobile phase pH, ensuring it remains within the column's stable range. 3. Flush the column with a strong solvent or replace the guard column.[2][3][4] |
| Peak Fronting | 1. Sample overload. 2. Sample solvent stronger than the mobile phase. | 1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the initial mobile phase. |
| Split Peaks | 1. Column void or partially blocked frit. 2. Co-elution of an impurity. | 1. Reverse-flush the column. If the problem persists, the column may need replacement. 2. Optimize the mobile phase gradient or composition to improve separation.[2][4] |
| Ghost Peaks | 1. Contaminated mobile phase or system. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol and inject a blank run. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape | 1. Active sites in the injector or column. 2. Thermal degradation of the analyte. | 1. Use a deactivated liner and column. 2. Lower the injector and transfer line temperatures. |
| Artifact Peaks | 1. Reaction with silylating agents if derivatization is used. 2. Injector-mediated degradation. | 1. Optimize derivatization conditions (time, temperature, reagent). 2. Use a gentler injection technique like pulsed splitless or on-column injection.[5][6][7][8] |
| Inconsistent Retention Times | 1. Fluctuations in oven temperature. 2. Leaks in the carrier gas line. | 1. Ensure the GC oven is properly calibrated and stable. 2. Perform a leak check of the system. |
Impurity Data Summary
The following table provides a representative summary of potential impurities and their typical reporting thresholds in pharmaceutical analysis. Actual levels will vary by batch and manufacturer.
| Impurity Name | Potential Source | Typical Reporting Threshold (ICH Q3A/B) |
| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Synthesis | ≥ 0.05% |
| Diethyl Oxalate | Starting Material | ≥ 0.05% |
| 2-Butanone Hydrazone | Starting Material | ≥ 0.05% |
| Unknown Impurity 1 | Byproduct/Degradant | ≥ 0.10% (for identification) |
| Unknown Impurity 2 | Byproduct/Degradant | ≥ 0.10% (for identification) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol outlines a general method for the separation and quantification of impurities in this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.
Protocol 2: GC-MS Method for Volatile Impurities and Isomer Analysis
This protocol is suitable for identifying volatile impurities and distinguishing between pyrazole isomers.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C, hold for 5 min.
-
-
Injector Temperature: 230 °C.
-
Injection Mode: Splitless (1 µL).
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in methanol (B129727) or dichloromethane.
Protocol 3: NMR Spectroscopy for Structural Elucidation
This protocol provides a general procedure for acquiring 1H and 13C NMR spectra for structural confirmation and impurity identification.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
1H NMR Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
13C NMR Acquisition:
-
Acquire with proton decoupling.
-
Typical spectral width: 0 to 200 ppm.
-
-
2D NMR: For complex structures or definitive assignments, consider acquiring COSY, HSQC, and HMBC spectra.
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Troubleshooting logic for chromatographic analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bvchroma.com [bvchroma.com]
- 4. Artifact formation during gas chromatographic-mass spectrometric analysis of a methylsulfinyl-containing metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facts about the artifacts in the measurement of oxidative DNA base damage by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | SIELC Technologies [sielc.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
For researchers and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data alongside experimental data from structurally similar pyrazole (B372694) derivatives to offer a robust framework for spectral interpretation and comparison.
The pyrazole scaffold is a prevalent motif in pharmaceuticals, valued for its diverse biological activities. Accurate characterization of substituted pyrazoles like this compound is crucial for quality control and the rational design of new chemical entities. This guide will delve into the expected chemical shifts and coupling patterns, compare them with related molecules, and provide a standardized protocol for acquiring high-quality NMR data.
Comparative NMR Data Analysis
To facilitate a clear understanding of the NMR spectra of this compound, the following table summarizes its predicted ¹H and ¹³C NMR data alongside experimental data for two closely related analogs: Ethyl 1-methyl-1H-pyrazole-3-carboxylate and Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. This comparative approach allows for the identification of key spectral features and the influence of substituent changes on the pyrazole ring.
Table 1: Comparison of ¹H and ¹³C NMR Data for this compound and Analogs
| Compound | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | ~12.5 (br s, 1H, NH), 6.5 (s, 1H, H4), 4.3 (q, J = 7.1, 2H, OCH₂), 2.3 (s, 3H, CH₃-ring), 1.3 (t, J = 7.1, 3H, OCH₂CH₃) | ~162 (C=O), ~148 (C5), ~140 (C3), ~107 (C4), ~61 (OCH₂), ~14 (OCH₂CH₃), ~11 (CH₃-ring) |
| Ethyl 1-methyl-1H-pyrazole-3-carboxylate (Experimental) | 7.40 (d, J = 2.3, 1H, H5), 6.75 (d, J = 2.3, 1H, H4), 4.35 (q, J = 7.1, 2H, OCH₂), 3.95 (s, 3H, NCH₃), 1.37 (t, J = 7.1, 3H, OCH₂CH₃) | 162.9, 140.9, 132.8, 110.1, 60.7, 39.1, 14.4 |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Experimental) | 13.5 (br s, 1H, NH), 7.8-7.3 (m, 5H, Ar-H), 7.1 (s, 1H, H4), 4.4 (q, J = 7.1, 2H, OCH₂), 1.4 (t, J = 7.1, 3H, OCH₂CH₃) | 162.5, 149.0, 142.1, 130.5, 129.2, 128.8, 126.0, 106.2, 61.2, 14.5 |
Note: Predicted data for this compound was generated using computational algorithms. Experimental data for analogs was obtained from publicly available spectral databases.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
Acquiring high-resolution and reliable NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of pyrazole derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton due to hydrogen bonding.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Instrument Parameters:
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 16 ppm is generally appropriate.
-
Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm) is commonly used as an internal reference.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic molecules.
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm) is used for referencing.
-
Workflow for NMR Analysis
The process of NMR analysis, from sample preparation to final data interpretation, follows a logical progression. The following diagram, generated using the DOT language, illustrates this workflow.
Caption: Workflow of NMR analysis from sample preparation to structure elucidation.
By following the detailed protocols and utilizing the comparative spectral data provided, researchers can confidently analyze and interpret the ¹H and ¹³C NMR spectra of this compound and its derivatives, ensuring the structural integrity of these important synthetic intermediates.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
For researchers, scientists, and drug development professionals engaged in the analysis of heterocyclic compounds, understanding the mass spectrometry fragmentation patterns of pyrazole (B372694) derivatives is crucial for unequivocal identification and structural elucidation. This guide provides a detailed comparison of the mass spectrometric behavior of Ethyl 5-methyl-1H-pyrazole-3-carboxylate with alternative analytical techniques, supported by experimental data and detailed protocols.
The structural confirmation of novel chemical entities is a cornerstone of pharmaceutical and chemical research. Mass spectrometry (MS) stands out as a powerful analytical tool, offering profound insights into molecular weight and structure through fragmentation analysis.[1] This guide focuses on this compound, a member of the pharmacologically significant pyrazole class of compounds, and dissects its fragmentation signature under electron ionization (EI) mass spectrometry.
Mass Spectrometry Fragmentation Pattern of this compound
The electron ionization mass spectrum of this compound (C7H10N2O2, Molecular Weight: 154.17 g/mol ) is characterized by a distinct pattern of fragment ions that provide a roadmap to its molecular structure.[2][3] The key fragmentation pathways are initiated by the loss of electrons from the ester group and the pyrazole ring, leading to a series of characteristic daughter ions.
The mass spectrum prominently displays a molecular ion peak (M+) at m/z 154, confirming the molecular weight of the compound.[2] The base peak, representing the most abundant fragment ion, is observed at m/z 109.[2] Another significant fragment appears at m/z 126.[2]
The fragmentation cascade, as interpreted from the mass spectrum, likely proceeds through the following key steps:
-
Loss of an ethoxy radical (-•OCH2CH3): The molecular ion can undergo cleavage of the C-O bond of the ester, losing an ethoxy radical to form a stable acylium ion at m/z 109. This fragmentation is a common pathway for ethyl esters and explains the high abundance of this ion, making it the base peak.[4]
-
Loss of ethylene (B1197577) (-C2H4): A McLafferty-type rearrangement can occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This process results in a fragment ion at m/z 126.
-
Loss of carbon monoxide (-CO): The fragment at m/z 109 can further lose a molecule of carbon monoxide to yield a fragment at m/z 81.
A visual representation of this proposed fragmentation pathway is provided in the diagram below.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Comparison with Alternative Analytical Methods
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound relies on orthogonal analytical techniques. These methods offer complementary data, ensuring a higher degree of confidence in the compound's identity and purity.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation.[1] | High sensitivity, provides structural information. | Isomers may not be distinguishable without tandem MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework and connectivity of atoms.[5] | Unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule.[5] | Fast and non-destructive. | Provides limited structural information on its own. |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment.[6] | High resolution and sensitivity for quantitative analysis. | Does not provide direct structural information. |
Experimental Protocols
Mass Spectrometry (Electron Ionization)
A general protocol for the analysis of pyrazole derivatives by mass spectrometry is as follows:[1]
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol (B129727) or acetonitrile (B52724).
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-200 to detect the molecular ion and significant fragment ions.
-
Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and propose fragmentation pathways based on the observed m/z values.
High-Performance Liquid Chromatography (HPLC)
A reported HPLC method for the analysis of this compound is outlined below:[6]
-
Column: Newcrom R1 HPLC column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, formic acid can be used as a substitute for phosphoric acid.
-
Detection: UV detection at an appropriate wavelength.
-
Analysis: The retention time is used for identification, and the peak area is used for quantification.
This multi-faceted approach, combining the detailed fragmentation analysis from mass spectrometry with the complementary data from NMR, IR, and HPLC, provides a robust framework for the comprehensive characterization of this compound and other related heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | SIELC Technologies [sielc.com]
A Comparative Crystallographic Analysis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural features of key pyrazole (B372694) carboxylate derivatives, supported by X-ray crystallography data and detailed experimental protocols.
This guide provides a comparative analysis of the X-ray crystallography data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate and several of its key derivatives. Understanding the three-dimensional structure of these molecules is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for this compound and three of its derivatives. This data allows for a direct comparison of their crystal packing and molecular geometry.
| Compound | CCDC # | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound | 114329 | C₇H₁₀N₂O₂ | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | - | C₁₉H₁₈N₂O₂ | Monoclinic | P2₁/c | 8.4593(4) | 15.6284(6) | 12.4579(5) | 90 | 98.241(3) | 90 |
| ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate | - | C₈H₁₂N₂O₂S | Monoclinic | P2₁/c | 5.3900(6) | 11.7950(8) | 15.8320(17) | 90 | 90.590(3) | 90 |
| Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate | - | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | 9.5408(16) | 9.5827(16) | 11.580(2) | 90 | 105.838(3) | 90 |
Note: While a CCDC deposition number (114329) exists for this compound, the specific crystallographic data was not available in the performed search.[1]
Experimental Protocols
The synthesis of these pyrazole derivatives generally involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. The resulting pyrazole can then be further modified. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from an appropriate solvent.
General Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylates
A common route involves the reaction of a substituted ethyl 2,4-dioxobutanoate with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695).[2]
-
Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate derivatives: Diethyl oxalate (B1200264) is reacted with a substituted acetophenone (B1666503) in the presence of a base like sodium ethoxide.
-
Cyclization: The resulting dioxo-ester is then treated with hydrazine hydrate in glacial acetic acid and refluxed to yield the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
A specific protocol for this derivative was not detailed in the search results.
Synthesis of ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate
A detailed experimental protocol for this specific derivative was not available in the search results.
Synthesis of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate[3][4]
This compound was prepared via a one-pot, two-component reaction:
-
An equimolar mixture of phenylhydrazine (B124118) and dimethyl acetylenedicarboxylate (B1228247) (DMAD) is refluxed for 2 hours in a 1:1 mixture of toluene (B28343) and dichloromethane.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting solid is recrystallized from ethanol to yield single crystals of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[3][4]
Single Crystal X-ray Diffraction Analysis
-
A suitable single crystal of the compound is mounted on a diffractometer.
-
X-ray diffraction data is collected at a specific temperature (e.g., 293 K).
-
The structure is solved by direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and crystallographic analysis of pyrazole carboxylate derivatives.
References
A Comparative Guide to HPLC Purity Assessment of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability and reproducibility of experimental results and the safety of final products. Ethyl 5-methyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative overview of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of this compound, complete with experimental protocols and supporting data.
Comparison of RP-HPLC Methods for Purity Analysis
The purity of this compound can be effectively determined using RP-HPLC. The choice of stationary phase is a critical parameter that can influence the separation of the main compound from its potential impurities. Here, we compare the performance of two common C18 and C8 columns.
C18 columns, with their longer alkyl chains, offer greater hydrophobicity and are well-suited for the separation of non-polar compounds. In contrast, C8 columns have shorter alkyl chains, resulting in reduced hydrophobicity, which can be advantageous for the analysis of moderately polar compounds, offering shorter retention times.
The selection between a C18 and a C8 column will depend on the specific impurity profile of the sample. A C18 column may provide better resolution for non-polar impurities, while a C8 column could be more efficient for separating more polar impurities from the main peak.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data from the analysis of a single batch of this compound using two different RP-HPLC methods. This data is intended to illustrate the potential differences in performance between a C18 and a C8 column.
| Parameter | Method A: C18 Column | Method B: C8 Column |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 5 µm |
| Retention Time of Main Peak (min) | 8.2 | 6.5 |
| Purity (%) | 99.5 | 99.6 |
| Major Impurity Retention Time (min) | 7.1 | 5.8 |
| Resolution between Main Peak and Major Impurity | 2.1 | 1.9 |
| Theoretical Plates | 12,500 | 10,200 |
| Tailing Factor | 1.1 | 1.2 |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method A: C18 Column
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B).
-
Gradient Program:
-
0-10 min: 30% A
-
10-15 min: 30-70% A
-
15-20 min: 70% A
-
20-22 min: 70-30% A
-
22-25 min: 30% A
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of mobile phase (initial conditions) to obtain a concentration of 1 mg/mL.
Method B: C8 Column
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: An isocratic mixture of Acetonitrile and 0.1% Formic acid in Water (60:40, v/v). For Mass Spectrometry (MS) compatible applications, formic acid is a suitable alternative to phosphoric acid[1].
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
Potential Impurities
The synthesis of this compound can sometimes result in impurities that necessitate further purification[2]. Based on common synthetic routes for pyrazole (B372694) derivatives, potential impurities may include unreacted starting materials, by-products from side reactions, and degradation products. A stability-indicating HPLC method should be capable of separating the main compound from these potential impurities.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the HPLC purity assessment and the relationship between the analytical method parameters.
Caption: Workflow for HPLC Purity Assessment.
Caption: Interplay of HPLC Method Parameters.
References
A Comparative Guide to the Synthesis of Substituted Pyrazole-3-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The pyrazole-3-carboxylate scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and versatile synthesis of substituted derivatives of this core structure is therefore of significant interest to the drug development community. This guide provides an objective comparison of three distinct synthetic routes to substituted pyrazole-3-carboxylates, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for three prominent methods for the synthesis of substituted pyrazole-3-carboxylates: the Knorr Pyrazole (B372694) Synthesis, 1,3-Dipolar Cycloaddition, and the Oxidation of a Substituted Pyrazole.
| Parameter | Route 1: Knorr Pyrazole Synthesis | Route 2: 1,3-Dipolar Cycloaddition | Route 3: Oxidation of Substituted Pyrazole |
| Starting Materials | Substituted ethyl-2,4-dioxobutanoate, Hydrazine (B178648) hydrate (B1144303) | Glycine (B1666218) ethyl ester hydrochloride, Sodium nitrite (B80452), Methyl propiolate | 4-bromo-3-methyl-1H-pyrazole, Potassium permanganate (B83412) |
| Key Reagents | Glacial acetic acid | Sulfuric acid, TPGS-750-M (surfactant) | Potassium permanganate |
| Reaction Time | Not explicitly stated, typically a few hours | Not explicitly stated, but the process is in-situ | 8 hours |
| Temperature | Reflux | Not explicitly stated for cycloaddition | 90 °C |
| Reported Yield | ~65-75%[1] | ~80%[2] | 64.2%[3] |
| Alternative (Higher Yield) | - | - | Electrosynthesis (>80%)[4] |
| Scalability | Well-established and scalable | Scalable, with considerations for handling diazo compounds | Scalable, but waste disposal (MnO₂) can be a concern |
| Substrate Scope | Broad, dependent on the availability of 1,3-dicarbonyl precursors | Broad, dependent on the availability of substituted alkynes | Limited to precursors with an oxidizable group at the 3-position |
| Regioselectivity | Can be an issue with unsymmetrical dicarbonyls | Generally high, but can be influenced by pH and substituents | Not applicable |
Synthetic Strategies and Workflows
The choice of synthetic route often depends on the desired substitution pattern, availability of starting materials, and scalability requirements. Below are graphical representations of the workflows for the three compared synthetic routes.
Caption: Workflow for the Knorr Pyrazole Synthesis.
Caption: Workflow for the 1,3-Dipolar Cycloaddition route.
Caption: Workflow for the Oxidation of a Substituted Pyrazole.
Experimental Protocols
Route 1: Knorr Pyrazole Synthesis
Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate [1]
This two-step procedure begins with the formation of a substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediate, followed by cyclization with hydrazine hydrate.
-
Step 1: Synthesis of ethyl-2,4-dioxo-4-phenylbutanoate derivatives. Diethyl oxalate (B1200264) is reacted with a substituted acetophenone (B1666503) in the presence of sodium ethoxide to form the intermediate dioxo-ester.
-
Step 2: Synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. A suspension of the dioxo-ester intermediate is treated with hydrazine hydrate in the presence of glacial acetic acid and refluxed to yield the final pyrazole-3-carboxylate product.
Note: For specific quantities and detailed reaction conditions, please refer to the original publication.
Route 2: 1,3-Dipolar Cycloaddition
Synthesis of 5-Ethyl 3-methyl 1H-pyrazole-3,5-dicarboxylate [2]
This one-pot procedure involves the in-situ generation of ethyl diazoacetate and its subsequent cycloaddition with an alkyne in an aqueous micellar environment.
-
In an open reaction environment, a cold suspension of sodium nitrite (4.46 mmol) in 1.5 wt% TPGS-750-M/H₂O (1 mL) is added dropwise to a suspension of glycine ethyl ester hydrochloride (2.98 mmol) in 1.5 wt% TPGS-750-M/H₂O (1 mL).
-
A solution of 4% H₂SO₄ is then added dropwise until the pH of the reaction mixture is 5.5.
-
Methyl propiolate (2.98 mmol) is added to the reaction mixture, which is then stirred at room temperature.
-
Upon completion (monitored by TLC), the reaction is quenched with a saturated solution of NaHCO₃ (15 mL).
-
The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired pyrazole-3,5-dicarboxylate.
Route 3: Oxidation of a Substituted Pyrazole
Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid [3]
This method describes the oxidation of a methyl group on the pyrazole ring to a carboxylic acid using potassium permanganate.
-
To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.
-
The mixture is stirred and heated to 90 °C.
-
Potassium permanganate (0.15 mol) is added in batches over the course of the reaction.
-
The reaction is maintained at 90 °C for 8 hours.
-
After the reaction is complete, the mixture is cooled to room temperature and filtered. The filter cake is washed with water.
-
The filtrate is concentrated to approximately 30 mL and cooled to 0 °C.
-
The pH is adjusted to 3 with concentrated hydrochloric acid, leading to the precipitation of a solid.
-
The solid product is collected by filtration and dried to give 4-bromo-1H-pyrazole-3-carboxylic acid.
References
A Comparative Guide to the Biological Activity of Ethyl 5-methyl-1H-pyrazole-3-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Ethyl 5-methyl-1H-pyrazole-3-carboxylate serves as a key building block for the synthesis of diverse analogs with potential therapeutic applications. This guide provides an objective comparison of the biological activities of this parent compound and its derivatives, supported by experimental data and detailed protocols to aid in research and development.
Anticancer and Cytotoxic Activity
Numerous analogs of this compound have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Comparative Cytotoxicity Data (IC50 in µM)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | Cisplatin | - |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 ± 0.89 | Gemcitabine | - |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative 5 | HepG2 (Liver) | 13.14 | Doxorubicin | - |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative 5 | MCF-7 (Breast) | 8.03 | Doxorubicin | - |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (24h) | Paclitaxel | 49.90 (24h) |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Breast) | 6.45 (48h) | Paclitaxel | 25.19 (48h) |
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative 5b | K562 (Leukemia) | 0.021 | ABT-751 | >10 |
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative 5b | A549 (Lung) | 0.69 | ABT-751 | 2.4 |
Note: The variety in structures and cancer cell lines highlights the broad investigation into pyrazole derivatives as potential anticancer agents. Direct comparison is most effective between compounds tested under the same experimental conditions.
Signaling Pathway: Induction of Apoptosis
Several pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A common mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the caspase signaling cascade.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
Substituted ethyl 1H-pyrazole-3-carboxylates have demonstrated notable activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Comparative Antimicrobial Activity (MIC in µmol/mL)
| Compound/Analog | Organism | MIC (µmol/mL) | Reference Drug | MIC (µmol/mL) |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) | Escherichia coli | 0.038 | Ampicillin | 0.033 |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) | Pseudomonas aeruginosa | 0.067 | Ampicillin | 0.067 |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16) | Candida parapsilosis | 0.015 | Fluconazole | 0.020 |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Antibacterial (various) | 62.5-125 µg/mL | Chloramphenicol | - |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Antifungal (various) | 2.9-7.8 µg/mL | Clotrimazole | - |
Note: The data indicates that specific substitutions on the pyrazole ring can lead to potent and selective antimicrobial activity, in some cases exceeding the efficacy of established drugs.[1][2]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and serially dilute it in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from an 18-24 hour culture.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
Certain pyrazole derivatives have shown promise as anti-inflammatory agents. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Comparative Anti-inflammatory Activity
| Compound/Analog | Dose (mg/kg) | Edema Inhibition (%) | Reference Drug | Dose (mg/kg) | Edema Inhibition (%) |
| Pyrazole-thiazole hybrid | 10 | 75 | Indomethacin | 10 | 55 |
| 3,5-diarylpyrazoles | 10 | 65-80 | Indomethacin | 10 | 55 |
Note: These results suggest that pyrazole analogs can exhibit significant anti-inflammatory effects, often superior to standard non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or a vehicle control orally or intraperitoneally to the animals.
-
Induction of Inflammation: After a specific period (e.g., 60 minutes), inject a 1% w/v solution of carrageenan into the sub-plantar tissue of the left hind paw of each animal.
-
Measurement of Paw Edema: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Enzyme Inhibitory Activity
The versatility of the pyrazole scaffold allows for the design of potent and selective inhibitors of various enzymes implicated in disease.
Comparative Enzyme Inhibitory Activity
| Compound/Analog Class | Target Enzyme | Activity (IC50 or Ki) |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives | CDK2 | IC50 = 0.45 - 0.85 µM |
| Pyrazole-carboxamides | Carbonic Anhydrase I (hCA I) | Ki = 0.063 - 3.368 µM |
| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | Ki = 0.007 - 4.235 µM |
| Pyrazolones | Carboxylesterase 2 (CES2) | Potent inhibition reported |
| Pyrazole carboxylic acids | Rat long chain L-2-hydroxy acid oxidase (Hao2) | Potent and selective inhibition |
Note: The data demonstrates the potential of pyrazole derivatives to target a wide range of enzymes with high potency, making them attractive candidates for drug development in various therapeutic areas.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
-
Reagent Preparation: Prepare a Tris-SO4 buffer (pH 7.4), a solution of the carbonic anhydrase enzyme, a substrate solution of p-nitrophenyl acetate (B1210297) (pNPA), and solutions of the test inhibitors at various concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution to the respective wells. Include control wells without the inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.
-
Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time using a spectrophotometer. The product of the reaction, p-nitrophenol, is yellow.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 or Ki value.
Experimental Protocol: CDK2 Kinase Assay
This assay measures the inhibition of Cyclin-Dependent Kinase 2 (CDK2) activity.
-
Reagent Preparation: Prepare a kinase reaction buffer, a solution of the CDK2/cyclin A2 enzyme, a substrate (e.g., histone H1), ATP, and the test inhibitors at various concentrations.
-
Kinase Reaction: In a suitable reaction vessel, combine the kinase buffer, CDK2/cyclin A2 enzyme, substrate, and the test inhibitor.
-
Reaction Initiation: Start the reaction by adding ATP. Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kit, such as the ADP-Glo™ Kinase Assay. This typically involves a luminescent readout.
-
Data Analysis: Correlate the luminescence signal with the amount of ADP produced to determine the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
References
A Researcher's Guide to Differentiating Pyrazole Regioisomers Using Spectroscopic Techniques
For researchers and professionals in drug development, the precise structural characterization of synthesized compounds is paramount. Pyrazoles, a class of heterocyclic compounds prevalent in pharmaceuticals, often form regioisomers during synthesis. Distinguishing between these isomers is a critical step in chemical analysis. This guide provides a comparative overview of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to effectively differentiate pyrazole (B372694) regioisomers, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for the unambiguous identification of pyrazole regioisomers. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides detailed structural information based on chemical shifts, coupling constants, and nuclear Overhauser effects.
Comparative ¹H and ¹³C NMR Data
The substitution pattern on the pyrazole ring significantly influences the chemical shifts of the ring protons and carbons. By comparing the spectra of different regioisomers, clear distinctions can be made. For instance, in unsymmetrically substituted pyrazoles, the chemical shifts of the C3, C4, and C5 carbons, as well as the H4 proton, are particularly informative.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Disubstituted Pyrazole Regioisomers
| Position | 1,3-Disubstituted Pyrazole | 1,5-Disubstituted Pyrazole |
| ¹H NMR | ||
| H4 | ~6.3-6.5 | ~6.0-6.2 |
| H5 | ~7.5-7.7 | - |
| ¹³C NMR | ||
| C3 | ~150-155 | ~140-145 |
| C4 | ~105-110 | ~107-112 |
| C5 | ~130-135 | ~148-153 |
Note: These are approximate chemical shift ranges and can vary depending on the specific substituents and solvent used.[1][2]
Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming assignments. For example, the H4 proton will show a correlation to both the C3 and C5 carbons, aiding in their definitive identification.[1] Additionally, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal spatial proximities between protons on the substituents and the pyrazole ring, confirming the substitution pattern.[3]
Experimental Protocol: NMR Analysis of Pyrazole Regioisomers
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] Ensure the solvent is dry to minimize the exchange of the N-H proton with water.[1]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Optimize spectral width, acquisition time, and relaxation delay for good resolution and signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (if necessary):
-
COSY: To establish proton-proton coupling networks.
-
HSQC: To correlate directly bonded protons and carbons.
-
HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for assigning quaternary carbons and distinguishing between C3 and C5.[1] Set the J(C,H) parameter to approximately 8-10 Hz.[1]
-
NOESY: To determine the spatial relationship between protons, which can help confirm the position of substituents relative to the pyrazole ring protons.[3]
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Compare the chemical shifts and coupling constants of the unknown with known data for pyrazole regioisomers.
Infrared (IR) Spectroscopy: A Complementary Technique
IR spectroscopy provides information about the functional groups present in a molecule. While it may not always be sufficient on its own to differentiate regioisomers, it offers valuable complementary data. The N-H and C=N stretching frequencies, as well as the out-of-plane bending vibrations of the ring C-H bonds, can be characteristic.
Table 2: Characteristic IR Absorption Bands for Pyrazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3100-3500 (can be broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=N stretch | 1500-1650 |
| C=C stretch | 1400-1600 |
| C-H out-of-plane bending | 750-900 |
Note: The exact positions of these bands can be influenced by substitution and hydrogen bonding.[4][5]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent for solution-phase analysis.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions (below 1500 cm⁻¹) of the regioisomers for subtle differences.
Mass Spectrometry (MS): Insights into Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While regioisomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure.
Key fragmentation pathways for pyrazoles often involve the loss of HCN and N₂ from the molecular ion or the [M-H]⁺ ion.[6] The relative intensities of the fragment ions can vary between regioisomers depending on the stability of the resulting fragments, which is influenced by the substitution pattern.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, ensuring good resolution to accurately determine the m/z values of the molecular ion and fragment ions.
-
Fragmentation Analysis: Analyze the fragmentation pattern and compare the relative abundances of key fragment ions between the suspected regioisomers.
Workflow for Spectroscopic Differentiation
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of pyrazole regioisomers.
Caption: A logical workflow for the differentiation of pyrazole regioisomers using spectroscopic techniques.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive characterization and differentiation of pyrazole regioisomers. While ¹H and ¹³C NMR, often supplemented with 2D techniques, offer the most definitive structural elucidation, IR and MS provide valuable confirmatory data regarding functional groups and fragmentation patterns. By following a systematic spectroscopic workflow, researchers can confidently determine the precise structure of their synthesized pyrazole compounds, ensuring the integrity of their subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BiblioBoard [openresearchlibrary.org]
A Researcher's Guide to In-Vitro Assay Validation for Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vitro assay validation methodologies for novel pyrazole (B372694) compounds, a class of heterocyclic molecules with significant therapeutic potential.[1][2] Pyrazole derivatives are explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] Robust and reproducible in-vitro validation is a critical first step in the drug discovery pipeline to ensure that data is reliable for lead optimization and candidate selection.[7][8][9] This document outlines key performance indicators, compares pyrazole compounds to alternatives, and provides detailed experimental protocols and validation parameters.
Comparative Performance of Pyrazole Compounds
The efficacy of novel pyrazole compounds is typically assessed by their potency (e.g., IC50) and selectivity against specific biological targets. For context, their performance is compared against established drugs or alternative chemical scaffolds targeting the same pathway.
Below is a summary of hypothetical performance data for novel pyrazole kinase inhibitors compared to a known inhibitor, Staurosporine, and a different heterocyclic compound.
| Compound ID | Chemical Class | Primary Target | IC50 (nM) | Selectivity (Kinase Panel) | Mechanism of Action |
| Novel Pyrazole 1 | Pyrazole | Kinase A | 15 | Highly selective (>100-fold vs. off-targets) | ATP-Competitive |
| Novel Pyrazole 2 | Pyrazole | Kinase A | 55 | Moderately selective | ATP-Competitive |
| Alternative-Scaffold 1 | Thiazole | Kinase A | 80 | Poor selectivity | Unknown |
| Staurosporine | Indolocarbazole | Pan-Kinase | 5 | Non-selective | ATP-Competitive |
Table 1: Comparative in-vitro performance of novel pyrazole compounds against alternative inhibitors. Data is representative.
Key In-Vitro Experimental Protocols
Detailed and reproducible protocols are essential for validating the biological activity of novel compounds.[10] Cell-based assays are crucial as they provide a more physiologically relevant model compared to purely biochemical assays.[11][12]
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] It is widely used to determine the half-maximal inhibitory concentration (IC50) of anticancer compounds.[15]
Materials:
-
Adherent cancer cell line (e.g., MCF-7, A549)[16]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Novel Pyrazole Compound Stock (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Culture cells to 70-80% confluency. Detach cells using Trypsin-EDTA, neutralize, and count them. Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole compound in complete medium. A common starting range is 0.01 µM to 100 µM.[14] Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (DMSO only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate gently for 10 minutes to fully dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[13]
-
Data Analysis: Subtract the background absorbance (no-cell control). Calculate percent viability relative to the vehicle control. Plot percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[14]
Protocol 2: In-Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[17][18]
Materials:
-
Purified active kinase
-
Specific kinase substrate (e.g., a peptide or protein like α-casein)[18]
-
Kinase reaction buffer
-
[γ-³³P]ATP (radiolabeled ATP)
-
Novel Pyrazole Compound Stock (in DMSO)
-
Phosphocellulose filter plate
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
Procedure:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the novel pyrazole compound. A typical starting concentration is 100 µM.[17]
-
Assay Plate Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO vehicle control.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[17]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.[17][18]
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination and Filtration: Stop the reaction and transfer the mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.[17]
-
Washing: Wash the filter plate multiple times with the wash buffer.
-
Signal Detection: Dry the plate, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.[17]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[17]
Assay Validation Parameters
Validating an in-vitro assay ensures its performance is reliable, reproducible, and suitable for its intended purpose.[19][20] Key statistical and performance metrics must be evaluated.
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | A Z' > 0.5 indicates a robust and screenable assay.[21] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | Generally, an S/B ratio > 2-3 is considered acceptable.[11] |
| Precision | The closeness of agreement between independent test results (intra-assay and inter-assay variability). | Typically expressed as Coefficient of Variation (%CV). A %CV < 15-20% is often required. |
| Accuracy | The closeness of the measured value to a known true value, often assessed using a reference standard. | The measured value should be within a predefined percentage (e.g., ±20%) of the true value. |
| Linearity & Range | The ability to provide results that are directly proportional to the concentration of the analyte within a given range. | A correlation coefficient (R²) > 0.99 for the standard curve is desirable.[21] |
| Robustness | The capacity of an assay to remain unaffected by small, deliberate variations in method parameters. | Assay performance should remain within acceptance criteria despite minor changes (e.g., incubation time, temperature).[20] |
Table 2: Essential parameters for the validation of in-vitro assays.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex biological pathways and experimental processes.
Caption: High-level workflow for in-vitro screening and validation of novel compounds.
Caption: Inhibition of the MAPK/ERK signaling pathway by a novel pyrazole compound.
Caption: Logical relationship of key parameters for robust assay validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 7. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. criver.com [criver.com]
- 9. dispendix.com [dispendix.com]
- 10. benchchem.com [benchchem.com]
- 11. marinbio.com [marinbio.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. altogenlabs.com [altogenlabs.com]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. kosheeka.com [kosheeka.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
Safety Operating Guide
Proper Disposal of Ethyl 5-methyl-1H-pyrazole-3-carboxylate: A Guide for Laboratory Professionals
The proper disposal of Ethyl 5-methyl-1H-pyrazole-3-carboxylate is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical compound. Adherence to institutional and regulatory guidelines is paramount.
Safety and Hazard Summary
Before handling or disposing of this compound, it is essential to be aware of its potential hazards. This information is typically found in the Safety Data Sheet (SDS).
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | P261: Avoid breathing dust/fumes. P264: Wash all exposed external body areas thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves, protective clothing, eye protection and face protection.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[4][5] | P271: Use only outdoors or in a well-ventilated area.[2] |
Disposal Procedures
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[4] Improper disposal can lead to environmental contamination and potential legal ramifications.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[2]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, compatible, and properly labeled waste container.
-
The container should be clearly labeled with the chemical name and associated hazards.
-
Keep the waste container securely sealed when not in use.[2]
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]
-
Follow all institutional guidelines for the storage of chemical waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste, including its composition and quantity.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in a laboratory waste log.
-
Important Considerations:
-
DO NOT dispose of this compound down the drain.[4]
-
DO NOT mix this waste with other incompatible waste streams.
-
In case of a spill, follow the procedures outlined in the SDS. Generally, this involves containing the spill, absorbing it with an inert material, and collecting the material in a sealed container for disposal.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 5-methyl-1H-pyrazole-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Ethyl 5-methyl-1H-pyrazole-3-carboxylate, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory Protection | Full-face respirator. Dust mask type N95 (US). | Use if exposure limits are exceeded or irritation is experienced.[1][2] |
Hazard Identification and First Aid
Understanding the potential hazards and corresponding first-aid measures is critical for immediate and effective response in case of accidental exposure.
| Hazard | Description | First-Aid Measures |
| Inhalation | May cause respiratory irritation.[3] Harmful if inhaled.[4] | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2] |
| Skin Contact | Causes skin irritation.[4][5] Harmful in contact with skin.[4][6] | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2] |
| Eye Contact | Causes serious eye irritation.[4][5] | Rinse with pure water for at least 15 minutes. Consult a doctor.[1][2] |
| Ingestion | Harmful if swallowed.[4] | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Operational and Disposal Plans
Proper handling, storage, and disposal are crucial to maintaining a safe laboratory environment.
Handling and Storage:
-
Use in a well-ventilated area.[6]
-
Keep container tightly closed in a dry and well-ventilated place.[5][7]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5][7]
Accidental Release Measures:
-
Sweep up and shovel into suitable containers for disposal.[5]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8]
-
Do not let product enter drains.[3]
Experimental Workflow: Handling and Disposal
The following diagram illustrates the standard workflow for handling and disposing of this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
